Rifaximin-d6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRJKRKKOLAOJ-YWQDGBSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](\C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Rifaximin-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Rifaximin-d6, a deuterated internal standard for the antibiotic Rifaximin. The document outlines the synthetic pathway, incorporating a plausible method for the preparation of the key deuterated intermediate, 2-amino-4-methylpyridine-d6. Experimental protocols, quantitative data, and analytical methodologies are presented to assist researchers in the development and application of this important analytical standard.
Introduction to Rifaximin and its Deuterated Analog
Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin. It is used for the treatment of traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction of the risk of overt hepatic encephalopathy recurrence. Due to its low systemic absorption, Rifaximin exerts its antimicrobial action primarily within the gastrointestinal tract.
This compound is a stable isotope-labeled version of Rifaximin, where six hydrogen atoms have been replaced with deuterium. This isotopologue serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of Rifaximin in biological matrices. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
Synthetic Pathway of this compound
The synthesis of this compound follows the established route for Rifaximin, with the key difference being the use of a deuterated precursor. The overall synthesis can be divided into two main stages:
-
Synthesis of the Deuterated Intermediate: Preparation of 2-amino-4-methylpyridine-d6.
-
Condensation Reaction: Reaction of the deuterated intermediate with a Rifamycin derivative to yield this compound.
The following diagram illustrates the logical workflow of the this compound synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 2-amino-4-methylpyridine-d6 (Deuterated Intermediate)
A plausible method for the synthesis of 2-amino-4-methylpyridine-d6 involves a multi-step deuteration process starting from a suitable precursor. One potential route is through H/D exchange reactions on 2-amino-4-methylpyridine itself or a related intermediate. The SMILES string for commercially available this compound (N=C(N5C([2H])=C6[2H])C([2H])=C6C([2H])([2H])[2H])=C5) indicates deuteration on the pyridine ring and the methyl group.
Representative Protocol for Deuteration:
-
Materials: 2-amino-4-methylpyridine, Deuterium oxide (D₂O, 99.9 atom % D), Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D), Palladium on charcoal (Pd/C, 10%).
-
Procedure:
-
A solution of 2-amino-4-methylpyridine in D₂O is prepared in a sealed, high-pressure reaction vessel.
-
A catalytic amount of deuterated sulfuric acid is added to facilitate the H/D exchange on the aromatic ring.
-
The reaction mixture is heated to an elevated temperature (e.g., 150-200 °C) for a prolonged period (e.g., 24-48 hours) to promote the exchange of aromatic protons.
-
For the deuteration of the methyl group, a heterogeneous catalytic exchange using a noble metal catalyst like Pd/C in a D₂ atmosphere or in D₂O at high temperature can be employed.
-
The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuteration.
-
Upon completion, the reaction mixture is cooled, and the deuterated product is isolated by neutralization with a suitable base (e.g., NaOD in D₂O) and extraction with an organic solvent (e.g., deuterated chloroform, CDCl₃).
-
The solvent is removed under reduced pressure to yield crude 2-amino-4-methylpyridine-d6.
-
Further purification can be achieved by recrystallization or chromatography.
-
Synthesis of this compound
The final step in the synthesis is the condensation of the deuterated intermediate with a suitable Rifamycin precursor, typically Rifamycin O.
Experimental Protocol:
-
Materials: Rifamycin O, 2-amino-4-methylpyridine-d6, Ethanol, Deionized water, Anhydrous potassium carbonate.
-
Procedure:
-
In a round-bottom flask, dissolve Rifamycin O (1 molar equivalent) and 2-amino-4-methylpyridine-d6 (2-3 molar equivalents) in ethanol.
-
The reaction mixture is stirred at a controlled temperature, typically between 35-45 °C, for 20-24 hours.[1]
-
After the reaction is complete, anhydrous potassium carbonate (approximately 1 molar equivalent relative to Rifamycin O) is added to the mixture.[1]
-
The mixture is stirred for an additional 30 minutes and then filtered to remove inorganic salts.
-
Deionized water is added to the filtrate to induce crystallization of the this compound product.
-
The precipitated solid is collected by filtration, washed with a mixture of ethanol and water, and then with deionized water.
-
The crude this compound is dried under vacuum.
-
Purification of this compound
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired chemical and isotopic purity.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of Rifaximin and this compound
| Property | Rifaximin | This compound |
| Molecular Formula | C₄₃H₅₁N₃O₁₁ | C₄₃H₄₅D₆N₃O₁₁ |
| Molecular Weight | 785.88 g/mol | 791.92 g/mol |
| Monoisotopic Mass | 785.3524 g/mol | 791.3900 g/mol |
| Appearance | Red-orange crystalline powder | Red-orange crystalline powder |
Table 2: Analytical Data for this compound
| Parameter | Specification/Value |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Purity | ≥99 atom % D |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) |
| Mass Spectrometry (ESI+) | m/z 792.5 [M+H]⁺, 814.5 [M+Na]⁺ |
| ¹H NMR | Consistent with the structure, showing a significant reduction in the intensity of signals corresponding to the deuterated positions. |
| Storage Condition | 2-8 °C, protected from light |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and analysis of this compound.
Caption: Synthetic pathway of this compound.
Caption: Experimental workflow for the quality control of this compound.
Conclusion
The synthesis of this compound is a critical process for providing a reliable internal standard for the bioanalysis of Rifaximin. The key to the synthesis is the preparation of the deuterated intermediate, 2-amino-4-methylpyridine-d6, which is then condensed with Rifamycin O. The detailed protocols and analytical data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important analytical tool in drug development and clinical research. The use of this compound will undoubtedly contribute to the generation of high-quality pharmacokinetic and bioequivalence data for Rifaximin.
References
Primary Mechanism of Action: Inhibition of Bacterial RNA Synthesis
An In-Depth Technical Guide to the Mechanism of Action of Rifaximin
This technical guide provides a comprehensive overview of the molecular mechanisms of action of Rifaximin for researchers, scientists, and drug development professionals. It is important to note that Rifaximin-d6 is the deuterated form of Rifaximin. Deuterium labeling is a common practice in drug development for use as an internal standard in pharmacokinetic studies. The substitution of hydrogen with deuterium atoms does not alter the pharmacological mechanism of action. Therefore, this guide focuses on the well-established mechanisms of Rifaximin.
Rifaximin exerts its therapeutic effects through a dual mechanism: direct antibacterial activity via inhibition of bacterial RNA synthesis and modulation of host inflammatory responses through the activation of the pregnane X receptor (PXR).
Rifaximin's primary bactericidal effect stems from its ability to inhibit bacterial transcription.[1] It specifically targets the β-subunit of the bacterial DNA-dependent RNA polymerase (rpoB), an enzyme crucial for the synthesis of all types of RNA in bacteria.[2][3][4][5] By binding to this subunit, Rifaximin creates a steric block that prevents the translocation of the growing RNA strand, effectively halting the transcription process after the formation of the first phosphodiester bond. This leads to the cessation of protein synthesis and ultimately, bacterial cell death.
References
Rifaximin-d6: A Technical Guide to Its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and bioanalytical studies.
Core Physicochemical Data
This compound is primarily employed as an internal standard for the quantification of Rifaximin in biological matrices using mass spectrometry-based assays.[1][2][3] Its deuteration provides a distinct mass shift, facilitating accurate and precise measurement. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₄₃H₄₅D₆N₃O₁₁ | [1][4] |
| Molecular Weight | 791.9 g/mol | |
| Monoisotopic Mass | 791.39001993 Da | |
| CAS Number | 1262992-43-7 | |
| Appearance | A solid; Dark Orange to Red Solid | |
| Purity | ≥99% deuterated forms (d₁-d₆); >95% (HPLC) | |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C | |
| XLogP3 | 6.9 |
Experimental Protocols
The accurate determination of Rifaximin concentrations in research and clinical settings relies on robust analytical methodologies. This compound is a critical component of these methods, serving as an internal standard to correct for variability in sample preparation and instrument response.
Quantification of Rifaximin in Human Plasma by LC-MS/MS
A common application of this compound is in the bioanalysis of plasma samples. The following is a representative experimental protocol based on published methods.
Objective: To determine the concentration of Rifaximin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
-
Rifaximin and this compound reference standards
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl t-butyl ether
-
Dichloromethane
-
Water (Milli-Q or equivalent)
-
Analytical column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 X 2.0 mm, 5 µm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Rifaximin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Rifaximin by serial dilution of the stock solution with 50% methanol to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) by diluting its stock solution with 50% methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 400 µL aliquot of human plasma, add the internal standard solution.
-
Acidify the samples.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: Appropriate for the instrument.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifaximin: m/z 786.4 → 754.4
-
This compound: m/z 792.5 → 760.5
-
-
Optimize other source parameters (e.g., curtain gas, ion spray voltage, source temperature) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Rifaximin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Rifaximin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Related Pathways
While this compound's primary role is as a non-pharmacologically active internal standard, the mechanism of its non-deuterated counterpart, Rifaximin, is well-characterized. Rifaximin exerts its therapeutic effects through two primary mechanisms.
Inhibition of Bacterial RNA Synthesis
Rifaximin is a broad-spectrum antibiotic that acts by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis. This action is selective for prokaryotic polymerases, making it effective against a wide range of gut pathogens while having minimal effect on the host.
Figure 1. Rifaximin's inhibition of bacterial RNA synthesis.
Activation of Pregnane X Receptor (PXR)
Rifaximin is also an agonist of the human pregnane X receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in the detoxification and clearance of foreign substances. Activation of PXR in the gut by Rifaximin is thought to contribute to its anti-inflammatory effects in conditions like inflammatory bowel disease.
Figure 2. Rifaximin's activation of the PXR signaling pathway.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Rifaximin in biological samples using this compound.
Figure 3. General experimental workflow for Rifaximin bioanalysis.
References
A Technical Guide to Rifaximin-d6: Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the critical quality attributes of Rifaximin-d6, a deuterated internal standard essential for the accurate quantification of the antibiotic Rifaximin. Understanding the data presented in a Certificate of Analysis (CoA) and the methodologies used for purity assessment is paramount for ensuring data integrity in preclinical and clinical research.
Understanding the Certificate of Analysis
A Certificate of Analysis for this compound is a formal document that provides detailed information about the identity, purity, and quality of a specific batch of the compound. While individual CoAs may vary between suppliers, they typically include the key parameters outlined below.
Data Presentation: Key Quality Attributes
The following table summarizes the essential quantitative data typically found on a this compound Certificate of Analysis, compiled from various supplier specifications and analytical literature.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure is correct. |
| Purity (HPLC) | ≥95%[1] | HPLC-UV | Quantifies the percentage of the desired compound. |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[2] | Mass Spectrometry | Confirms the degree of deuterium incorporation. |
| Residual Solvents | To be reported | GC-HS | Quantifies any remaining solvents from synthesis. |
| Water Content | To be reported | Karl Fischer Titration | Determines the amount of water present. |
| Assay | To be reported | qNMR or Mass Balance | Provides a highly accurate measure of the compound's concentration. |
Note: Specifications can vary between manufacturers. Always refer to the batch-specific Certificate of Analysis.
Experimental Protocols for Purity and Identity Assessment
The reliability of the data presented in a CoA is directly dependent on the robustness of the analytical methods employed. This compound is primarily used as an internal standard in chromatographic assays for the quantification of Rifaximin.[2][3] Therefore, its purity is of utmost importance.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards.[4] A typical HPLC method for this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a ratio of 20:80 (v/v) aqueous to organic solvent.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Detection: UV detection at a wavelength where Rifaximin exhibits strong absorbance.
-
Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and isotopic distribution of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
-
Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-product ion transitions.
-
For Rifaximin: m/z 786.4 → 754.4
-
For this compound: m/z 792.5 → 760.5
-
-
Data Analysis: The presence of the correct mass-to-charge ratio for the parent ion and its characteristic fragment confirms the identity of this compound. The relative intensities of the signals for d0 to d6 species are used to determine the isotopic purity.
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to provide an unambiguous confirmation of the chemical structure. The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts to ensure all protons are accounted for and are in the correct chemical environment. The spectrum should be "consistent with structure," as often stated on CoAs.
Visualizing Analytical Workflows and Relationships
To better illustrate the processes and logic involved in the quality assessment of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for the purity assessment of this compound.
Caption: Logical relationships between different analytical tests in a QC strategy.
References
Isotopic Purity and Distribution in Rifaximin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and distribution of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. This document is intended to be a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, in metabolic fate studies, or in other research applications where a precise understanding of its isotopic composition is critical.
Introduction to this compound
Rifaximin is a non-absorbable, broad-spectrum antibiotic primarily used for gastrointestinal conditions.[1] this compound serves as an essential tool in bioanalytical and drug metabolism studies, where it is often employed as an internal standard for the quantification of Rifaximin in biological matrices by mass spectrometry.[2] The strategic incorporation of six deuterium atoms into the Rifaximin molecule allows for its differentiation from the unlabeled drug by mass, while maintaining nearly identical physicochemical properties.
The chemical structure of Rifaximin consists of a complex rifamycin core with a pyrido-imidazo substituent. The deuteration is typically introduced on the 2-amino-4-methylpyridine moiety, a key precursor in its synthesis.[3][4]
Molecular Details of this compound:
| Property | Value |
| Chemical Name | 4-Deoxy-4′-methylpyridol[1′,2′-1,2]imidazo[5,4-c]rifamycin SV-d6 |
| CAS Number | 1262992-43-7 |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ |
| Molecular Weight | 791.92 g/mol |
| Deuterium Labeling | The six deuterium atoms are typically located on the pyridinylmethyl group of the pyrido-imidazo ring system. |
Isotopic Purity and Distribution
The isotopic purity of this compound is a critical parameter that defines its suitability for use in quantitative assays. It is typically characterized by the percentage of molecules that contain the desired number of deuterium atoms (d6) and the distribution of other isotopic species (d0 to d5).
Quantitative Data on Isotopic Purity
A representative Certificate of Analysis for this compound indicates the following specifications[5]:
| Parameter | Specification/Value |
| Chemical Purity (HPLC) | 98.86% (at 235 nm) |
| Purity (TLC) | > 95% |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) |
| Residual Solvents | ~1.2% Pentane |
Note: The isotopic purity value from Cayman Chemical indicates the total percentage of molecules containing at least one deuterium atom. The distribution of these species is also a key consideration.
Theoretical Isotopic Distribution
The synthesis of deuterated compounds typically results in a distribution of isotopic species. Assuming a statistical incorporation of deuterium from a deuterated precursor, the theoretical distribution of d0 to d6 species can be estimated. The exact distribution in a synthesized batch, however, must be determined experimentally.
Experimental Protocols for Isotopic Analysis
The determination of isotopic purity and distribution in this compound necessitates the use of high-resolution analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry (HRMS) is the primary method for determining the isotopic distribution of this compound.
Objective: To resolve and quantify the relative abundance of each isotopic species (d0 to d6).
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is typically used.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that encompasses all expected isotopic species of the protonated molecule ([M+H]⁺). For this compound, the expected m/z for the [M+H]⁺ ion is approximately 792.9.
-
Data Analysis: The high-resolution spectrum is analyzed to identify the peaks corresponding to the d0 to d6 species. The relative intensity of each peak is used to calculate the percentage of each isotopic species. The parent and product ion transitions for Rifaximin and this compound in multiple reaction monitoring (MRM) mode are m/z 786.4 → 754.4 and m/z 792.5 → 760.5, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and assessing the degree of deuteration.
Objective: To confirm the absence of proton signals at the deuterated positions and to quantify the isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of unlabeled Rifaximin. The absence or significant reduction of signals corresponding to the protons on the 2-amino-4-methylpyridine moiety confirms the location of the deuterium labels. The integration of any residual proton signals at these positions, relative to a non-deuterated portion of the molecule or an internal standard, can be used to quantify the isotopic enrichment. A representative ¹H NMR spectrum of unlabeled Rifaximin can be found in the literature.
Synthesis of this compound: An Overview
The synthesis of this compound generally follows the established synthetic routes for unlabeled Rifaximin, with the key difference being the use of a deuterated precursor. The most common route involves the reaction of Rifamycin O or Rifamycin S with a deuterated version of 2-amino-4-methylpyridine.
Caption: General synthetic workflow for this compound.
The deuterated precursor, d6-2-amino-4-methylpyridine, is synthesized using methods that introduce deuterium into the methyl group and the pyridine ring.
Mechanism of Action of Rifaximin: Signaling Pathway
Rifaximin's therapeutic effects extend beyond its direct antibacterial activity. It is known to be a potent agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating intestinal homeostasis and inflammation. Activation of PXR by Rifaximin leads to the inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: Rifaximin's PXR-mediated anti-inflammatory pathway.
This PXR-mediated pathway contributes to Rifaximin's efficacy in treating inflammatory bowel diseases and other gastrointestinal disorders.
Conclusion
A thorough understanding of the isotopic purity and distribution of this compound is paramount for its effective use in research and drug development. This guide has outlined the key parameters, analytical methodologies, and underlying scientific principles related to this critical internal standard. Researchers are encouraged to consult the Certificate of Analysis for their specific batch of this compound and to employ high-resolution analytical techniques to verify its isotopic composition before use in quantitative studies.
References
- 1. Rifaximin - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. CN101585843A - Process for preparing rifaximin - Google Patents [patents.google.com]
- 4. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Long-Term Storage and Stability of Rifaximin-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the factors influencing the long-term storage and stability of Rifaximin-d6 powder. The information presented is essential for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability of this compound is intrinsically linked to that of its non-labeled counterpart, Rifaximin; therefore, this guide leverages stability data from both compounds to provide a comprehensive understanding.
Introduction to this compound
This compound is the deuterated form of Rifaximin, a semi-synthetic, non-systemic antibiotic derived from rifamycin. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Rifaximin, enabling precise quantification by mass spectrometry. The deuterium labeling is not expected to alter the fundamental chemical properties or degradation pathways of the molecule but may have a minor effect on the rate of certain reactions (the kinetic isotope effect).
Recommended Long-Term Storage Conditions
To maintain its chemical and isotopic purity, this compound powder should be stored under controlled conditions. The following recommendations are based on information from various suppliers and general best practices for the storage of isotopically labeled compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[1] | Minimizes the rate of chemical degradation and preserves the integrity of the powder over extended periods. Some suppliers also suggest storage at 2-8°C for long-term use. |
| Humidity | Store in a tightly sealed container in a desiccator. | Rifaximin is known to be hygroscopic, and moisture can promote degradation and polymorphic changes. |
| Light | Protect from light. | Exposure to light, particularly UV radiation, can induce photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |
One supplier indicates that this compound solid is stable for at least 4 years when stored at -20°C.[1]
Stability Profile and Degradation Pathways
The stability of this compound is subject to the same degradation pathways as Rifaximin. Forced degradation studies on Rifaximin have identified its susceptibility to acidic, basic, and oxidative conditions.
Summary of Forced Degradation Studies on Rifaximin
The following table summarizes the quantitative data from forced degradation studies performed on Rifaximin. This data provides a strong indication of the potential degradation of this compound under similar stress conditions.
| Stress Condition | Reagent and Conditions | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl, reflux at 60°C for 30 minutes | Significant degradation | [2] |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 4-8 hours at 60°C | 9 products identified | [3] |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 30 minutes at 60°C | 70.46% | |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 30 minutes at 60°C | 15.11% | |
| Oxidative Degradation | 3% H₂O₂ | 24.18% | |
| Thermal Degradation | Solid state, 80°C for 7 days | No significant degradation | [2] |
| Photolytic Degradation | Exposure to sunlight | Minor degradation |
Primary Degradation Pathways
Rifaximin primarily degrades through hydrolysis of the amide bond and oxidation of the hydroquinone ring. The main degradation products identified in forced degradation studies include various oxidative products and hydrolytic cleavages.
Below is a diagram illustrating the key degradation pathways of Rifaximin.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector is the most common technique.
Stability-Indicating HPLC Method
The following is a representative protocol for a stability-indicating HPLC method, synthesized from various published methods for Rifaximin.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Materials and Reagents:
-
This compound powder
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
Forced Degradation Study Protocol
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and reflux at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature or reflux for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period (e.g., 7 days). Dissolve the stressed powder in the solvent for analysis.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw a sample from the stressed solutions, dilute appropriately with the mobile phase, and inject into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Validate the HPLC method for its stability-indicating properties by demonstrating that the degradation product peaks are well-resolved from the parent drug peak.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a forced degradation study.
Conclusion
The long-term stability of this compound powder is best maintained by storage at -20°C in a tightly sealed container, protected from light and moisture. While specific quantitative long-term stability data for this compound is not extensively published, forced degradation studies on Rifaximin provide valuable insights into its potential degradation pathways, which are primarily hydrolytic and oxidative. For rigorous scientific and developmental work, it is imperative to conduct in-house stability studies using a validated stability-indicating analytical method, such as the HPLC protocol outlined in this guide. This will ensure the quality and reliability of this compound as an internal standard in analytical applications.
References
Rifaximin-d6 solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of Rifaximin-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of Rifaximin, a semi-synthetic, non-systemic antibiotic derived from rifamycin SV.[1] this compound is primarily utilized as an internal standard for the quantification of Rifaximin in analytical methods such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). Understanding the solubility of this compound in various organic solvents is critical for the development of accurate analytical methods, formulation studies, and for its use in various research applications. This guide provides a comprehensive overview of the available solubility data for Rifaximin and its deuterated analogue, this compound, in common organic solvents, along with detailed experimental protocols for solubility determination. While specific quantitative solubility data for this compound is limited, the data for Rifaximin serves as a strong proxy due to their structural similarity.
Data Presentation: Solubility of Rifaximin in Organic Solvents
The following table summarizes the known solubility of Rifaximin in a range of organic solvents. This data is essential for selecting appropriate solvents for stock solution preparation, chromatographic analysis, and formulation development.
| Solvent | Solubility (mg/mL) | Remarks |
| Dimethylformamide (DMF) | ~ 30 | Soluble[2][3] |
| Ethanol | ~ 30 | Soluble[2][3] |
| Dimethyl sulfoxide (DMSO) | ~ 10-47 | Soluble |
| Methanol | Soluble | Quantitative data not specified |
| Chloroform | Soluble | Quantitative data not specified |
| Acetone | Soluble | Quantitative data not specified |
| Ethyl Acetate | Soluble | Quantitative data not specified |
| Acetonitrile | Soluble | A solution of 1000 µg/mL is commercially available |
Note on this compound: One source describes this compound as being "slightly soluble" in chloroform and methanol, though quantitative values are not provided. Given that deuteration typically has a minimal effect on the physicochemical properties of a molecule, the solubility of this compound is expected to be very similar to that of Rifaximin.
Experimental Protocols: Determining Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of assessing solubility in various solvents.
Shake-Flask Method for Solubility Determination
This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound (or Rifaximin) solid powder
-
Selected organic solvent(s) of high purity
-
Sealed, temperature-controlled containers (e.g., glass vials or flasks)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the container in a temperature-controlled environment (e.g., a shaker bath) and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by first centrifuging the sample to pellet the excess solid.
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of the Solute:
-
Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted filtrate by the dilution factor.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
Understanding the Deuteration Pattern of Rifaximin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the deuteration pattern of Rifaximin-d6, a crucial internal standard for the quantitative analysis of Rifaximin. The guide details the precise location of the deuterium labels, summarizes key mass spectrometric data, and outlines relevant experimental protocols.
Deuteration Pattern of this compound
This compound is a stable isotope-labeled version of Rifaximin, containing six deuterium atoms. The systematic IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate[1].
Based on this nomenclature, the six deuterium atoms are incorporated at two specific locations within the Rifaximin molecule:
-
Three deuterium atoms replace three hydrogen atoms on the pyrido-imidazole ring system at positions 28, 29, and 31.
-
Three deuterium atoms replace the three hydrogen atoms of the methyl group at position 30, forming a trideuteriomethyl group.
The following diagram illustrates the chemical structure of Rifaximin with the deuteration pattern of this compound highlighted.
References
Rifaximin-d6 as a Non-Absorbable Antibiotic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic characterized by its broad-spectrum activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is localized to the gastrointestinal tract due to its minimal oral absorption (<0.4%), making it a valuable agent for treating conditions such as traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy.[1][3][4] The deuterated analog, Rifaximin-d6, serves as a critical tool in the analytical and research settings. While primarily utilized as an internal standard for the highly sensitive and specific quantification of rifaximin in biological matrices, its inherent properties as a stable isotope-labeled, non-absorbable antibiotic present a unique opportunity for its use as a tracer in specialized research applications.
This technical guide provides a comprehensive overview of this compound, with a focus on its application as a non-absorbable antibiotic tracer. It details the analytical methodologies essential for its detection, summarizes key quantitative data from pharmacokinetic studies, and proposes experimental workflows for its use in advanced research contexts.
Core Principles of this compound as a Tracer
The utility of this compound as a tracer is founded on two key principles:
-
Stable Isotope Labeling: The six deuterium atoms incorporated into the this compound molecule render it chemically identical to rifaximin in its biological activity but distinguishable by mass spectrometry. This allows for the precise tracking of the deuterated molecule without introducing radioactive isotopes, ensuring safety in clinical and preclinical studies.
-
Minimal Systemic Absorption: Like its non-deuterated counterpart, this compound is poorly absorbed from the gastrointestinal tract. This property ensures that its transit and effects are almost exclusively confined to the gut lumen, making it an ideal tracer for studying gastrointestinal-specific phenomena.
Quantitative Data Summary
The following tables summarize quantitative data derived from studies involving the analysis of rifaximin, where this compound was used as an internal standard. These data provide a baseline for understanding the pharmacokinetic behavior of rifaximin and are essential for designing tracer studies with this compound.
Table 1: Pharmacokinetic Parameters of Rifaximin in Human Plasma
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Linear Concentration Range | 20 - 20,000 pg/mL | Human Plasma | |
| 10 - 5,000 pg/mL | Human Plasma | ||
| Mean Cmax (200 mg single dose) | 1.63 ± 0.86 ng/mL (Day 1) | Healthy Volunteers with Shigellosis | |
| 1.23 ± 0.52 ng/mL (Day 3) | Healthy Volunteers with Shigellosis | ||
| Mean Tmax (200 mg single dose) | 2.77 ± 2.24 h (Day 1) | Healthy Volunteers with Shigellosis | |
| 2.11 ± 1.58 h (Day 3) | Healthy Volunteers with Shigellosis | ||
| Mean AUC0-last (200 mg single dose) | 6.95 ± 5.15 ng·h/mL (Day 1) | Healthy Volunteers with Shigellosis | |
| 7.83 ± 4.94 ng·h/mL (Day 3) | Healthy Volunteers with Shigellosis | ||
| Recovery of Rifaximin | 88.79 ± 2.43% | Human Plasma |
| Recovery of this compound | 90.94 ± 3.24% | Human Plasma | |
Table 2: Analytical Method Validation Parameters for Rifaximin Quantification using this compound
| Parameter | Value | Source |
|---|---|---|
| Intra-day Precision | 0.6 - 2.6% | |
| Inter-day Precision | 2.2 - 5.6% | |
| Intra-day Accuracy | 95.7 - 104.2% | |
| Inter-day Accuracy | 95.8 - 105.0% | |
| Correlation Coefficient (r²) | > 0.9995 |
| | 1.000 | |
Experimental Protocols
The foundational method for any study utilizing this compound as a tracer is its accurate quantification in biological samples. The following is a detailed protocol for the determination of Rifaximin and this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies.
Protocol: Quantification of Rifaximin and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration will depend on the expected range of rifaximin).
-
Briefly vortex the sample.
-
Add 100 µL of orthophosphoric acid solution and vortex.
-
Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the solvent under a stream of nitrogen gas at 40 °C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Autosampler Temperature: 10 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifaximin: m/z 786.4 → 754.4
-
This compound: m/z 792.5 → 760.5
-
-
Tuning Parameters: Optimized by infusing a standard solution of both analytes.
Visualizations: Workflows and Pathways
Experimental Workflow for Pharmacokinetic Analysis
Proposed Workflow for Gut Permeability Study
Advanced Research Applications as a Non-Absorbable Tracer
Beyond its role as an internal standard, the unique properties of this compound can be leveraged in more sophisticated research models:
-
Gut Transit and Distribution Studies: By administering this compound orally and subsequently analyzing fecal samples collected over time, researchers can map its transit time and distribution throughout different segments of the gastrointestinal tract. This can provide valuable insights into how disease states or co-administered drugs affect gut motility.
-
Drug-Microbiota Interaction Studies: Fecal samples containing this compound can be subjected to metagenomic and metabolomic analyses. This would allow for the investigation of how the gut microbiota metabolizes the antibiotic and, conversely, how this compound alters the composition and metabolic activity of the microbiome.
-
Gut Permeability Assessment: Although minimally absorbed, detectable levels of rifaximin can be found in the plasma, with increased systemic exposure observed in conditions with compromised gut barrier function. A highly sensitive assay for this compound in plasma could therefore serve as a direct marker of gut permeability. An increase in plasma this compound levels following an intervention known to disrupt the gut barrier would provide direct evidence of increased translocation from the gut lumen.
Conclusion
This compound is a powerful and versatile tool for pharmaceutical research. While its primary and well-documented use is as an internal standard for the bioanalysis of rifaximin, its characteristics as a stable isotope-labeled, non-absorbable antibiotic make it an ideal candidate for use as a tracer in studies focused on the gastrointestinal tract. The detailed analytical protocols and established pharmacokinetic parameters provide a solid foundation for designing novel experiments to investigate gut transit, drug-microbiota interactions, and gut permeability. The continued application of this compound in these advanced research areas holds the potential to further elucidate the complex interplay between therapeutics, the microbiome, and gut physiology.
References
- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Experimental and clinical pharmacology of rifaximin, a gastrointestinal selective antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifaximin: a nonabsorbable rifamycin antibiotic for use in nonsystemic gastrointestinal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifaximin - Wikipedia [en.wikipedia.org]
Preliminary In Vitro Studies of Rifaximin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on Rifaximin. While the focus of this document is on Rifaximin, it is important to note the role of its deuterated analog, Rifaximin-d6. This compound, a stable isotope-labeled version of Rifaximin, serves as a critical internal standard for the accurate quantification of Rifaximin in complex biological matrices during pharmacokinetic and metabolism studies. Its identical physicochemical properties to Rifaximin, with the exception of its mass, ensure reliable analytical measurements without interfering with the biological activity of the parent compound. The in vitro data presented herein has been generated using Rifaximin, with the understanding that this compound is not utilized for assessing biological activity but is essential for the analytical validation of these studies.
Core Mechanisms of Action: An In Vitro Perspective
Rifaximin is a non-systemic antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] Its primary mechanism of action is the inhibition of bacterial RNA synthesis by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase.[4] Beyond its direct bactericidal and bacteriostatic properties, in vitro studies have elucidated its role in modulating host inflammatory responses, primarily through the activation of the Pregnane X Receptor (PXR) and subsequent inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on Rifaximin.
Table 1: In Vitro Antibacterial Activity of Rifaximin (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Anaerobic Bacteria (536 strains) | 0.25 | 256 | **** |
| Bacteroides fragilis | Low | >1024 (for some strains) | |
| Bacteroides thetaiotaomicron | Low | >1024 (for some strains) | |
| Clostridium species | Low | >1024 (for some strains) | |
| Enteropathogens (145 strains) | 12.5 | 50 | **** |
| Escherichia coli (ETEC) | ≤0.098 - 200 | - | |
| Shigella species | 1.25 - 200 | - | |
| Salmonella species | ≤0.098 - 200 | - | |
| Enteropathogens (177 strains) | 4 - 8 | 4 - 16 | |
| Yersinia enterocolitica | 64 | 128 | |
| Campylobacter jejuni | 256 | 512 |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro PXR Activation and NF-κB Inhibition by Rifaximin
| Cell Line | Assay | Rifaximin Concentration | Effect | Reference |
| Colon-derived cell lines (e.g., HT-29, Caco-2) | PXR Activation (Luciferase Reporter Assay) | 10 μM | Significant activation of human PXR | |
| HT-29 | NF-κB Inhibition (Reporter Assay) | 0.01 - 1 μM | Optimal inhibition of NF-κB activity | |
| Primary Intestinal Epithelial Cells | Cytokine mRNA levels (LPS-induced) | Not specified | Reduced mRNA levels of IL-8, Rantes, MIP-3α, and TNFα |
Key Experimental Protocols
This section details the methodologies for pivotal in vitro experiments used to characterize the activity of Rifaximin.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of Rifaximin required to inhibit the visible growth of a microorganism.
Methodology (Agar Dilution Method):
-
Preparation of Rifaximin Stock Solution: A stock solution of Rifaximin is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for aerobic bacteria, Brucella agar for anaerobic bacteria) are prepared, each containing a different concentration of Rifaximin. This is achieved by adding appropriate volumes of the Rifaximin stock solution to the molten agar before pouring the plates. A control plate with no Rifaximin is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each Rifaximin-containing and control agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific microorganism being tested.
-
Reading the Results: The MIC is determined as the lowest concentration of Rifaximin at which there is no visible growth of the bacteria on the agar plate.
PXR Activation Assay (Luciferase Reporter Gene Assay)
Objective: To assess the ability of Rifaximin to activate the Pregnane X Receptor (PXR).
Methodology:
-
Cell Culture and Transfection: A suitable human cell line, such as the colon adenocarcinoma cell line HCT116 or LS180, is cultured. The cells are then transiently transfected with two plasmids:
-
An expression vector containing the human PXR gene.
-
A reporter plasmid containing a PXR-responsive element linked to a luciferase reporter gene.
-
-
Treatment: After transfection, the cells are treated with various concentrations of Rifaximin or a vehicle control (e.g., DMSO). A known PXR agonist (e.g., rifampicin) is used as a positive control.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for PXR activation and subsequent luciferase gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the amount of luciferase enzyme produced, which in turn reflects the level of PXR activation.
-
Data Analysis: The fold induction of PXR activity is calculated by normalizing the luciferase activity of Rifaximin-treated cells to that of the vehicle-treated cells.
NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To determine the inhibitory effect of Rifaximin on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection: Human colon-derived cell lines (e.g., HT-29) are cultured and transfected with a reporter plasmid containing an NF-κB responsive element linked to a luciferase gene. In some experiments, cells are also co-transfected with a human PXR expression vector.
-
Treatment and Stimulation: The transfected cells are pre-treated with different concentrations of Rifaximin for a specific duration. Subsequently, the NF-κB pathway is activated by stimulating the cells with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a period sufficient to allow for NF-κB activation and luciferase expression.
-
Luciferase Assay: The luciferase activity is measured as described in the PXR activation assay.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in Rifaximin-treated and stimulated cells to that in cells stimulated with the pro-inflammatory agent alone.
Visualizing In Vitro Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for in vitro studies of Rifaximin.
Caption: Rifaximin activates PXR, which in turn inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Caption: A generalized workflow for in vitro experiments with Rifaximin, from preparation to data analysis.
Caption: Rifaximin inhibits bacterial growth by binding to RNA polymerase and halting RNA synthesis.
This technical guide provides a foundational understanding of the in vitro properties of Rifaximin, supported by quantitative data and detailed experimental protocols. These studies are crucial for elucidating the mechanisms of action and guiding further research and development of Rifaximin for various therapeutic applications.
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Rifaximin in Human Plasma Using Rifaximin-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rifaximin in human plasma. The method utilizes Rifaximin-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is ideal for pharmacokinetic studies and other research applications requiring reliable quantification of Rifaximin.
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic primarily used for the treatment of gastrointestinal disorders such as traveler's diarrhea and hepatic encephalopathy.[1] Due to its low systemic absorption, sensitive analytical methods are required to accurately measure its concentration in biological matrices like plasma.[2][3] LC-MS/MS offers the necessary sensitivity and selectivity for this purpose.[4] The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, leading to highly reliable quantitative results.[1]
Experimental
Materials and Reagents
-
Rifaximin and this compound were of reference standard grade.
-
Acetonitrile, Methanol (HPLC or LC-MS grade)
-
Ammonium Formate, Formic Acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE), Dichloromethane (HPLC grade)
-
Ultrapure water
-
Drug-free human plasma
Standard and Quality Control Sample Preparation
Stock solutions of Rifaximin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration curve standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) method was employed for the extraction of Rifaximin and this compound from human plasma.
-
To 400 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 20 ng/mL).
-
Vortex briefly to mix.
-
Add 100 µL of 0.1 M orthophosphoric acid and vortex.
-
Add 3.0 mL of extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v) and vortex for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 20% A, 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 600°C |
| Curtain Gas | 20 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Dwell Time | 150 ms |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Rifaximin | 786.4 | 754.4 | 54 V | 33 V |
| This compound | 792.5 | 760.5 | 55 V | 27 V |
Workflow and Diagrams
The overall experimental workflow is depicted below, from sample receipt to data analysis.
The logical relationship for quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Results and Discussion
This LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) typically in the low pg/mL range, making it suitable for pharmacokinetic studies of Rifaximin. The use of this compound as an internal standard effectively compensates for potential matrix effects and variations in extraction recovery and instrument response, ensuring high accuracy and precision of the results. The chromatographic conditions provide good separation of Rifaximin from endogenous plasma components, with a total run time of approximately 5 minutes per sample, allowing for high-throughput analysis. The validation of this method should be performed according to regulatory guidelines to establish its linearity, accuracy, precision, selectivity, and stability.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a straightforward liquid-liquid extraction protocol, ensures the robustness and accuracy of the method. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.
References
Application Note: Quantification of Rifaximin in Human Plasma using a Validated LC-MS/MS Method with Rifaximin-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Rifaximin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Rifaximin-d6, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by analysis using an LC-MS/MS system operating in the positive ionization mode with Multiple Reaction Monitoring (MRM). This method is well-suited for pharmacokinetic studies and other clinical research applications requiring the precise measurement of Rifaximin in a biological matrix.
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic with broad-spectrum activity, primarily used for the treatment of traveler's diarrhea.[1][2] Due to its low systemic absorption, the concentration of Rifaximin in plasma is typically very low.[3][4] Therefore, a highly sensitive and robust analytical method is crucial for its accurate quantification in pharmacokinetic and bioequivalence studies.[5] This document outlines a validated LC-MS/MS method for the determination of Rifaximin in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
Rifaximin reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Orthophosphoric acid or Phosphoric acid (0.1 N)
-
Drug-free human plasma (with anticoagulant, e.g., heparin)
-
Polypropylene tubes
-
Autosampler vials
Instrumentation
-
Liquid Chromatography system (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
-
Analytical column: Gemini C18 (50 x 2.0 mm, 5 µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)
-
Data acquisition and processing software
Preparation of Solutions
-
Rifaximin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Rifaximin reference standard in methanol.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Rifaximin Working Solutions: Prepare a series of working solutions by serially diluting the Rifaximin stock solution with 50% methanol to achieve concentrations for calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with 50% methanol to a final concentration of 25,000 pg/mL.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 10 mM ammonium formate (containing 0.1% formic acid) in an 80:20 (v/v) ratio.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 300 µL of human plasma sample into a polypropylene tube.
-
Add 30 µL of the this compound working solution (25,000 pg/mL) to the plasma sample and vortex for 10 seconds.
-
Acidify the sample by adding 100 µL of 0.1 N phosphoric acid and vortex briefly.
-
Add 3 mL of methyl tert-butyl ether (or a 75:25 mixture of methyl tert-butyl ether and dichloromethane) as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean polypropylene tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 50°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (80% acetonitrile).
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (in 0.1% formic acid) (80:20, v/v)
-
Flow Rate: 0.20 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow Diagram
Caption: Workflow for the quantification of Rifaximin in human plasma.
Quantitative Data
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: LC-MS/MS MRM Transitions and Potentials
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Rifaximin | 786.4 | 754.3 | 141 | 31 |
| This compound | 792.5 | 760.4 | 161 | 31 |
| Data sourced from a validated method. |
Table 2: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| A typical calibration curve equation was y = 0.0004x - 0.0037, where y is the peak-area ratio and x is the concentration. |
Table 3: Intra-day and Inter-day Precision and Accuracy
| QC Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 30 (Low QC) | 2.6 | 104.2 | 5.6 | 105.0 |
| 6000 (Medium QC) | 0.6 | 95.7 | 2.2 | 95.8 |
| 14000 (High QC) | 1.8 | 96.3 | 3.1 | 96.2 |
| Data adapted from a similar validated method with a different concentration range. |
Table 4: Recovery and Matrix Effect
| QC Concentration (pg/mL) | Mean Recovery of Rifaximin (%) | Mean Recovery of this compound (%) |
| 30 | 93.71 | 91.11 |
| 2000 | 90.64 | 91.11 |
| 4000 | 96.01 | 91.11 |
| The average recovery of Rifaximin was found to be high and consistent across different concentrations. |
Logical Relationship Diagram
Caption: Logical flow from sample to final concentration determination.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Rifaximin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results. The simple liquid-liquid extraction protocol allows for efficient sample processing, making this method suitable for high-throughput analysis in clinical and pharmaceutical research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
Application Note: Rifaximin-d6 as an Internal Standard for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin is a non-systemic antibiotic with a broad spectrum of antibacterial activity, primarily used for gastrointestinal infections.[1][2] Accurate quantification of Rifaximin in biological matrices is crucial for pharmacokinetic (PK) studies, which assess its absorption, distribution, metabolism, and excretion (ADME).[3] Due to its low systemic absorption, highly sensitive analytical methods are required.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as Rifaximin-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Rifaximin in human plasma, ensuring high accuracy, precision, and robustness of the analytical method.
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte (Rifaximin), thereby compensating for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement. This ensures the reliability of data generated in pharmacokinetic and bioequivalence studies.
Experimental Protocols
This section details the methodology for the quantification of Rifaximin in human plasma using this compound as an internal standard.
Materials and Reagents
-
Rifaximin reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions Preparation
-
Rifaximin Stock Solution (1 mg/mL): Accurately weigh and dissolve Rifaximin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Rifaximin stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration suitable for spiking into plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex mix for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane) for extraction.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: An Agilent 1200 system or equivalent.
-
Mass Spectrometer: An API 5000 triple-quadrupole mass spectrometer or equivalent.
-
Column: Gemini C18 column (50 x 2.0 mm, 5 µm) or RESTEK Pinnacle C18 column (50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (in 0.1% formic acid) (80:20, v/v) under isocratic conditions.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifaximin | 786.1 | 754.1 |
| This compound | 792.1 | 760.1 |
Data Presentation: Method Validation Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Rifaximin using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 10 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Weighting Factor | 1/x or 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 3.9 | < 8.9 | 98.2 - 109 |
| Low QC | 1.5 | < 3.9 | < 8.9 | 98.2 - 109 |
| Mid QC | 5.0 | < 3.9 | < 8.9 | 98.2 - 109 |
| High QC | 8.0 | < 3.9 | < 8.9 | 98.2 - 109 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Rifaximin | > 85 | < 15 |
| This compound | > 85 | < 15 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles | Stable |
| Short-Term (Bench-top) | 24 hours at room temperature | Stable |
| Long-Term | 30 days at -80°C | Stable |
| Post-Preparative | 48 hours in autosampler | Stable |
Visualizations
Experimental Workflow
Caption: Overall workflow for a pharmacokinetic study of Rifaximin.
Sample Preparation Workflow
Caption: Detailed steps of the liquid-liquid extraction procedure.
Signaling Pathway for Data Analysis
Caption: Logical flow from raw data to pharmacokinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and clinical pharmacology of rifaximin, a gastrointestinal selective antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Systemic Pharmacokinetics of Rifaximin in Volunteers with Shigellosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Analysis of Rifaximin in Human Plasma Using Rifaximin-d6 Internal Standard
Protocol for Bioequivalence Studies of Rifaximin Using Rifaximin-d6 as an Internal Standard
Application Note & Protocol: AP-RFXBE-2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for conducting bioequivalence (BE) studies of Rifaximin, a minimally absorbed oral antibiotic. Due to its low systemic absorption, establishing bioequivalence presents unique challenges.[1][2][3] This protocol emphasizes a robust analytical methodology using a stable isotope-labeled internal standard, Rifaximin-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Rifaximin in human plasma. The use of a deuterated internal standard is the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, thereby enhancing the reliability of pharmacokinetic data.[4][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have provided specific guidance for Rifaximin bioequivalence studies, which may include pharmacokinetic (PK) endpoint studies in healthy volunteers under fasting and fed conditions, and in some cases, clinical endpoint studies in patient populations. This protocol is designed to meet the stringent requirements for such studies.
Bioequivalence Study Design
The design of a bioequivalence study for Rifaximin should be in accordance with regulatory guidelines. A typical design for a pharmacokinetic endpoint study is a single-dose, two-treatment, two-period, crossover study in healthy male and non-pregnant, non-lactating female subjects.
Key Study Design Parameters:
-
Study Type: Single-dose, randomized, two-way crossover.
-
Population: Healthy adult volunteers.
-
Treatments:
-
Test Product: Generic Rifaximin formulation.
-
Reference Product: Innovator Rifaximin formulation (e.g., Xifaxan®).
-
-
Washout Period: A sufficient washout period between treatments should be implemented, typically at least 72 hours.
-
Blood Sampling: Plasma samples are collected pre-dose and at various time points post-dose to adequately characterize the plasma concentration-time profile of Rifaximin.
Logical Flow of a Rifaximin Bioequivalence Study:
References
- 1. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Validated LC-MS/MS Method for the Quantification of Rifaximin in Human Plasma using Rifaximin-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifaximin is a non-systemic antibiotic used for the treatment of various gastrointestinal disorders.[1] Accurate quantification of Rifaximin in biological matrices is crucial for pharmacokinetic studies and clinical trials. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rifaximin in human plasma. The method utilizes a stable isotope-labeled internal standard, Rifaximin-d6, to ensure high accuracy and precision. The validation of this method has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Rifaximin reference standard (Purity > 95%)
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human plasma (K2-EDTA)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Conditions
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[5] |
| Mobile Phase | A: 10 mM Ammonium formate in water (pH 4.0 with formic acid)B: Acetonitrile |
| Gradient/Isocratic | Isocratic: 20:80 (A:B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rifaximin: m/z 786.4 → 754.4this compound: m/z 792.5 → 760.5 |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
Preparation of Solutions
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Rifaximin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Rifaximin stock solution with 50% methanol to prepare working standard solutions at various concentrations.
-
Internal Standard (IS) Spiking Solution (20 ng/mL): Dilute the this compound stock solution with 50% acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of plasma sample, add 50 µL of the IS spiking solution (20 ng/mL this compound) and vortex.
-
Add 2.5 mL of extraction solvent (Methyl tert-butyl ether : Dichloromethane, 75:25 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 1. Liquid-Liquid Extraction Workflow for Rifaximin from Human Plasma.
Method Validation
The analytical method was validated according to the USFDA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of Rifaximin and this compound.
Linearity and Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Rifaximin to this compound against the nominal concentration of Rifaximin. The linearity was evaluated over a concentration range of 20 - 20,000 pg/mL. A weighted linear regression (1/x²) was used to fit the data.
Table 2: Calibration Curve Parameters
| Parameter | Result |
| Concentration Range | 20 - 20,000 pg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
| Weighting Factor | 1/x² |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 20 | 2.6 | 5.6 | 104.2 | 105.0 |
| LQC | 60 | 1.8 | 3.5 | 98.5 | 99.2 |
| MQC | 6000 | 0.6 | 2.2 | 95.7 | 95.8 |
| HQC | 14000 | 1.2 | 2.8 | 101.3 | 100.5 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.
Recovery
The extraction recovery of Rifaximin was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
Table 4: Extraction Recovery of Rifaximin and this compound
| Analyte | LQC (%) | MQC (%) | HQC (%) | Mean Recovery (%) |
| Rifaximin | 85.2 | 89.1 | 91.5 | 88.6 |
| This compound | - | - | - | 90.9 |
Stability
The stability of Rifaximin in human plasma was assessed under various conditions to mimic sample handling and storage during a clinical study.
Table 5: Stability of Rifaximin in Human Plasma
| Stability Condition | Duration | Temperature | Result (Mean % Bias) |
| Freeze-Thaw Stability (3 cycles) | 3 cycles | -20°C to Room Temp | -4.2 |
| Bench-Top Stability | 6 hours | Room Temperature | -2.8 |
| Long-Term Stability | 30 days | -80°C | -5.5 |
| Post-Preparative Stability (Autosampler) | 24 hours | 4°C | -3.1 |
Acceptance Criteria: Mean % bias should be within ±15% of the nominal concentration.
References
Application Note: Rifaximin-d6 for Internal Standard Spiking Solutions in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quantitative bioanalysis of the antibiotic Rifaximin, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results, particularly in complex matrices like plasma, serum, and tissue homogenates.[1] Rifaximin-d6, a deuterated analog of Rifaximin, is an ideal internal standard due to its near-identical physicochemical properties to the parent drug.[2][3] This ensures that it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer, thereby effectively compensating for variations during sample preparation and analysis.[1][4] This application note provides detailed protocols and quantitative data for the preparation and use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Quantitative Data Summary
The concentration of the this compound internal standard (IS) spiking solution is a critical parameter that should be optimized for each specific assay and matrix. The goal is to add a consistent and appropriate amount of the IS to all samples (calibration standards, quality controls, and unknown samples) to achieve a robust and reproducible analytical method. The following table summarizes reported concentrations of this compound used in various validated bioanalytical methods.
| Matrix | This compound Spiking Solution Concentration | Final Concentration in Sample | Analytical Method | Reference |
| Human Plasma | 25,000 pg/mL (25 ng/mL) in 50% Methanol | 2,500 pg/mL | LC-MS/MS | |
| Human Plasma | 20 ng/mL in 50% Acetonitrile | Not explicitly stated | LC-MS/MS | |
| Animal Tissues (muscle, liver, kidney, fat), Milk, Eggs | Not explicitly stated as a solution | 20 µg/kg | LC-MS/MS |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound internal standard spiking solution and its application in a typical bioanalytical workflow for the quantification of Rifaximin in human plasma.
1. Materials and Reagents
-
Rifaximin reference standard
-
This compound (deuterated internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE)
-
Ultrapure water
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
2.1. Rifaximin Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh approximately 10 mg of Rifaximin reference standard.
-
Dissolve in a suitable solvent, such as methanol, in a 10 mL volumetric flask.
-
Ensure complete dissolution by vortexing and/or sonicating.
-
Store the stock solution at 2-8°C.
2.2. This compound Internal Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in methanol in a 10 mL volumetric flask.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Store the stock solution at 2-8°C.
2.3. This compound Internal Standard Spiking Solution (e.g., 25 ng/mL)
-
Perform serial dilutions of the this compound stock solution (100 µg/mL) with 50% methanol or 50% acetonitrile to achieve a final concentration of 25 ng/mL (25,000 pg/mL).
-
This working solution will be used to spike all calibration standards, quality control samples, and unknown samples.
-
Store the spiking solution at 2-8°C.
3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of Rifaximin working solutions by diluting the Rifaximin stock solution with 50% methanol to cover the desired calibration range (e.g., 10 pg/mL to 5000 pg/mL).
-
Spike appropriate volumes of the Rifaximin working solutions into blank human plasma to create calibration standards at various concentration levels.
-
Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of plasma sample (blank, calibration standard, QC, or unknown), add 30 µL of the this compound internal standard spiking solution (25 ng/mL).
-
Vortex briefly to mix.
-
Add 100 µL of 0.1 N phosphoric acid to acidify the sample.
-
Add 3 mL of methyl tert-butyl ether for extraction and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v acetonitrile/10 mM ammonium formate in 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Separation: Perform on a C18 column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm) with an isocratic mobile phase of acetonitrile and 10 mM ammonium formate (in 0.1% formic acid) at a flow rate of 0.20 mL/min.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Monitor the parent-to-product ion transitions for both Rifaximin and this compound using Multiple Reaction Monitoring (MRM).
-
Rifaximin: m/z 786.4 → 754.3
-
This compound: m/z 792.5 → 760.4
-
Diagrams
Caption: Experimental workflow for Rifaximin quantification using this compound internal standard.
References
Application Note: High-Recovery Liquid-Liquid Extraction of Rifaximin and Rifaximin-d6 from Human Plasma for Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifaximin is a non-systemic antibiotic with broad-spectrum activity used for the treatment of traveler's diarrhea and hepatic encephalopathy. Due to its poor oral bioavailability, sensitive and reliable bioanalytical methods are crucial for pharmacokinetic studies. This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of Rifaximin and its deuterated internal standard, Rifaximin-d6, from human plasma. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This method provides a clean sample extract, minimizing matrix effects and ensuring high sensitivity, precision, and accuracy, making it suitable for regulated bioanalysis in clinical and preclinical trials.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the liquid-liquid extraction of Rifaximin and this compound from human plasma samples.
Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Rifaximin and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Dichloromethane (DCM) (HPLC grade)
-
Orthophosphoric acid (85%)
-
Ammonium formate
-
Formic acid
-
Water (deionized or Milli-Q)
-
Polypropylene tubes (10 mL and 1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and 20°C)
-
Nitrogen evaporator
Preparation of Solutions:
-
Rifaximin and this compound Stock Solutions (100 µg/mL): Prepare individual stock solutions of Rifaximin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rifaximin stock solution in 50% methanol to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (20 ng/mL or 25,000 pg/mL): Dilute the this compound stock solution with 50% methanol to the desired concentration.[1]
-
Acidifying Solution (0.1 N Phosphoric Acid or Orthophosphoric Acid solution): Prepare by diluting orthophosphoric acid with deionized water.
-
Extraction Solvent (MTBE:DCM, 75:25 v/v): Mix methyl tert-butyl ether and dichloromethane in a 3:1 ratio.
-
Reconstitution Solvent (Acetonitrile:10 mM Ammonium Formate, 80:20 v/v): Prepare the mobile phase for LC-MS/MS analysis. The aqueous component can be adjusted to pH 4.0 with formic acid.[1][2][3]
Sample Preparation and Extraction Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 300-400 µL of the plasma sample into a clean 10 mL polypropylene tube.
-
Internal Standard Spiking: Add 30-50 µL of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).
-
Vortex Mixing: Briefly vortex the samples for approximately 10 seconds to ensure homogeneity.
-
Acidification: Add 100 µL of the acidifying solution (e.g., 0.1 N phosphoric acid) to each tube and vortex. This step helps to protonate the analytes and improve extraction efficiency.
-
Liquid-Liquid Extraction:
-
Add 3.0 mL of the extraction solvent (MTBE:DCM, 75:25 v/v) to each tube.
-
Vortex the tubes vigorously for 10-20 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
-
Phase Separation: Centrifuge the samples at 4000 rpm for 5-10 minutes at 20°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean polypropylene tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
Reconstitution: Reconstitute the dried residue with 100-200 µL of the reconstitution solvent (mobile phase).
-
Final Vortexing: Vortex the reconstituted samples for 30 seconds to ensure the complete dissolution of the analytes.
-
Sample Analysis: Transfer the reconstituted samples to autosampler vials for analysis by LC-MS/MS.
Data Presentation
The following tables summarize the quantitative performance of the described liquid-liquid extraction method based on published literature.
Table 1: Method Validation Parameters for Rifaximin and this compound Extraction.
| Parameter | Result | Reference |
| Linearity Range | 10 - 5000 pg/mL | |
| 20 - 20000 pg/mL | ||
| Correlation Coefficient (r²) | > 0.9995 | |
| 1.000 | ||
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | |
| 20 pg/mL |
Table 2: Precision and Accuracy Data.
| Parameter | Rifaximin | Reference |
| Intra-day Precision (%RSD) | 0.6 - 2.6% | |
| Inter-day Precision (%RSD) | 2.2 - 5.6% | |
| Intra-day Accuracy | 95.7 - 104.2% | |
| Inter-day Accuracy | 95.8 - 105.0% |
Table 3: Recovery Data.
| Analyte | Mean Recovery (%) | Reference |
| Rifaximin | 88.79 ± 2.43 | |
| This compound | 90.94 ± 3.24 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the liquid-liquid extraction of Rifaximin and this compound from plasma.
Caption: Workflow for Rifaximin and this compound LLE from plasma.
References
Chromatographic Separation of Rifaximin and Rifaximin-d6
An advanced analytical methodology for the simultaneous determination of Rifaximin and its deuterated analog, Rifaximin-d6, has been established using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This application note provides a comprehensive protocol for the chromatographic separation, detection, and quantification of these compounds, tailored for researchers, scientists, and professionals in drug development. The method is highly sensitive and selective, making it suitable for various applications, including pharmacokinetic studies.
This application note details a validated LC-MS/MS method for the quantification of Rifaximin in biological matrices, utilizing this compound as an internal standard to ensure accuracy and precision.
Principle
The method employs a reversed-phase high-performance liquid chromatography (HPLC) system for the separation of Rifaximin and this compound. Detection is achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a deuterated internal standard (this compound) compensates for potential variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) procedure is utilized to isolate Rifaximin and this compound from the biological matrix (e.g., human plasma).
Materials:
-
Human plasma samples
-
Rifaximin and this compound analytical standards
-
Methyl t-butyl ether
-
Dichloromethane
-
Orthophosphoric acid solution
-
Acetonitrile
-
10 mM Ammonium formate (pH 4.0)
-
Methanol
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 400 µL of the plasma sample into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution (20 ng/mL).
-
Briefly vortex the sample.
-
Add 100 µL of orthophosphoric acid solution and vortex.
-
Add 3.0 mL of the extraction solvent mixture (methyl t-butyl ether:dichloromethane, 75:25 v/v).
-
Vortex the mixture for 20 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
-
Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40 °C.
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Rifaximin and this compound are performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Chromatography System | HPLC or UHPLC system |
| Analytical Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium formate (pH 4.0) or 0.1% Formic acid in waterB: Acetonitrile |
| Elution Mode | Isocratic |
| Mobile Phase Ratio | 20:80 (A:B) v/v[1][2][3] or as optimized |
| Flow Rate | 0.3 mL/min[1][2] or 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Autosampler Temperature | 4°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rifaximin: m/z 786.4 → 754.4this compound: m/z 792.5 → 760.5 |
| Run Time | Approximately 5 minutes |
Data Presentation
The developed method has been validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, and accuracy.
Table 2: Quantitative Performance Data
| Parameter | Rifaximin | This compound |
| Linearity Range | 20 - 20000 pg/mL or 10 - 5000 pg/mL | N/A |
| Correlation Coefficient (r²) | > 0.9995 | N/A |
| Retention Time | 3.3 ± 0.2 min | 3.3 ± 0.2 min |
| Intra-day Precision (%RSD) | 0.6 - 2.6% | N/A |
| Inter-day Precision (%RSD) | 2.2 - 5.6% | N/A |
| Accuracy | 95.7 - 105.0% | N/A |
| Recovery | 88.79 ± 2.43% | 90.94 ± 3.24% |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL or 20 pg/mL | N/A |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Rifaximin.
References
Application Note: Quantitative Analysis of Rifaximin and Rifaximin-d6 in Human Plasma by LC-MS/MS
Introduction
Rifaximin is a non-systemic, rifamycin-based antibiotic used for the treatment of traveler's diarrhea and hepatic encephalopathy.[1] Due to its low oral bioavailability, sensitive and robust analytical methods are required for its quantification in biological matrices like human plasma.[1][2] This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rifaximin in human plasma, using Rifaximin-d6 as the internal standard (IS). The method is suitable for pharmacokinetic studies and routine drug monitoring.
Analytical Method
The method utilizes liquid chromatography for the separation of Rifaximin and its deuterated internal standard, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to ensure sufficient retention and good peak shape for both Rifaximin and this compound.
Mass Spectrometry
Detection is performed using electrospray ionization in the positive ion mode (ESI+). The protonated molecular ions [M+H]⁺ of Rifaximin and this compound are selected as the precursor ions. Collision-induced dissociation (CID) is used to generate specific product ions for quantification. The fragmentation of Rifaximin typically involves the loss of a methanol molecule.[3]
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the instrumental parameters for the analysis of Rifaximin and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[1] or similar |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Elution | Isocratic: 20:80 (A:B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Rifaximin | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 786.4 | 792.5 |
| Product Ion (Q3) m/z | 754.4 | 760.5 |
| Dwell Time | 150 ms | 150 ms |
| IonSpray Voltage | 5500 V | 5500 V |
| Source Temperature | 600°C | 600°C |
| Curtain Gas | 20 psi | 20 psi |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Collision Energy (CE) | 33 V | Requires optimization |
| Declustering Potential (DP) | 54 V | Requires optimization |
Note: Collision energy and declustering potential may require optimization for the specific instrument being used.
Data Analysis
Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of Rifaximin to the internal standard (this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Visualizations
Caption: Experimental workflow for Rifaximin quantification.
Caption: Proposed fragmentation of Rifaximin.
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Rifaximin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and professionals in drug development and clinical analysis.
References
Application Note: Use of Rifaximin-d6 in the Quantitative Analysis of Rifaximin for Metabolism and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifaximin is a non-systemic, oral antibiotic with broad-spectrum activity against a variety of gut bacteria.[1][2][3] It is used to treat conditions such as traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and to reduce the risk of overt hepatic encephalopathy recurrence.[1][4] Rifaximin's key characteristic is its minimal gastrointestinal absorption, with less than 0.4% of the drug being absorbed into the systemic circulation. The small amount of absorbed Rifaximin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Given its low systemic exposure and high inter-subject variability, sensitive and accurate quantification methods are crucial for pharmacokinetic and metabolism studies.
Rifaximin-d6, a stable isotope-labeled version of Rifaximin, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Rifaximin, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process. This application note provides a detailed protocol for the quantification of Rifaximin in human plasma using this compound as an internal standard.
Overview of Rifaximin Metabolism
Rifaximin undergoes extensive first-pass metabolism, primarily mediated by the CYP3A4 isoenzyme. Despite its low absorption, understanding the concentration of the parent drug in systemic circulation is vital for assessing safety, especially in populations with compromised liver function where systemic exposure may be higher.
Caption: Overview of Rifaximin's absorption and primary metabolic pathway.
Experimental Protocol: Quantification of Rifaximin in Human Plasma by LC-MS/MS
This protocol outlines a validated method for determining Rifaximin concentrations in human plasma, employing this compound as an internal standard. The methodology is synthesized from established procedures.
Materials and Reagents
-
Rifaximin reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid or Orthophosphoric acid
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane
-
Drug-free human plasma (with K2-EDTA anticoagulant)
-
Ultrapure water
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of Rifaximin and this compound at a concentration of 100 µg/mL in methanol.
-
Working Solutions:
-
Prepare a series of Rifaximin working solutions by serially diluting the stock solution with 50% methanol to create calibration standards.
-
Prepare a separate Rifaximin stock for Quality Control (QC) samples to ensure accuracy.
-
Prepare an IS spiking solution (e.g., 20 ng/mL) by diluting the this compound stock solution with 50% acetonitrile.
-
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate Rifaximin working solutions to achieve the desired concentration range (e.g., 10 pg/mL to 20,000 pg/mL). Prepare QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
The following workflow details the extraction of Rifaximin and this compound from plasma samples.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
The precise parameters may vary by instrument but are based on validated methods.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1200 Series or equivalent |
| Analytical Column | Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or Gemini C18 (50 x 2.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 4.0) (80:20 v/v) |
| Flow Rate | 0.20 - 0.30 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
| Run Time | ~2.5 - 5.0 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Applied Biosystems API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions (m/z) | |
| Rifaximin | 786.4 → 754.4 |
| This compound | 792.5 → 760.5 |
| Ion Source Temperature | 500 - 550°C |
| Collision Gas | Nitrogen |
Data and Performance Characteristics
The use of this compound ensures high-quality data. The following tables summarize typical performance characteristics from validated methods.
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 20,000 pg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (Intra- & Inter-day) | < 15% RSD |
| Intra-day Precision (%RSD) | 0.6 - 2.6% |
| Inter-day Precision (%RSD) | 2.2 - 5.6% |
| Accuracy (Intra- & Inter-day) | 85 - 115% |
| Intra-day Accuracy | 95.7 - 104.2% |
| Inter-day Accuracy | 95.8 - 105.0% |
| Recovery | |
| Rifaximin Recovery | 88.79 ± 2.43% |
| this compound Recovery | 90.94 ± 3.24% |
Table 4: Example Pharmacokinetic Parameters of Rifaximin (200 mg oral dose in healthy volunteers)
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (Peak Plasma Concentration) | 2.4 - 4 ng/mL |
| Tmax (Time to Peak Concentration) | ~1 hour |
| AUC (Area Under the Curve) | Highly variable (12-fold higher in patients with hepatic encephalopathy) |
| Half-life (t½) | ~5.6 - 6 hours |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Rifaximin in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for reliable characterization of Rifaximin's pharmacokinetics, which is fundamental for metabolism studies, establishing bioequivalence, and assessing drug safety in various patient populations. The detailed protocol and performance data provided in this note serve as a comprehensive guide for researchers in the field of drug metabolism and pharmaceutical analysis.
References
Application Notes and Protocols for the Quantification of Rifaximin in Tissue Samples using Rifaximin-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Rifaximin in tissue samples utilizing its deuterated stable isotope, Rifaximin-d6, as an internal standard (IS). The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for complex biological matrices. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it effectively corrects for variability in sample preparation and matrix effects.[1] These protocols are intended to guide researchers in preclinical and clinical drug development through the process of tissue sample analysis for pharmacokinetic, toxicokinetic, and bio-distribution studies of Rifaximin.
Introduction to Rifaximin and the Role of this compound
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as aerobic and anaerobic microorganisms.[2] Due to its minimal gastrointestinal absorption (less than 0.4%), Rifaximin's primary mechanism of action is localized to the gut.[2][3] It functions by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis.[4]
Beyond its antimicrobial properties, Rifaximin also acts as a selective agonist of the pregnane X receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating genes involved in the metabolism and detoxification of foreign substances. Activation of PXR by Rifaximin can lead to immunomodulatory effects through interactions with intracellular signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway.
Accurate quantification of Rifaximin in various tissues is crucial for understanding its distribution, potential for local effects, and overall pharmacokinetic profile. This compound, a stable isotope-labeled version of the drug, is the ideal internal standard for LC-MS/MS analysis. Its physicochemical properties are nearly identical to Rifaximin, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate and precise quantification possible.
Signaling Pathway of Rifaximin's Dual Mechanism of Action
Caption: Dual mechanism of Rifaximin in bacteria and host cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Rifaximin in tissue samples using an isotope internal standard method with LC-MS/MS.
Table 1: LC-MS/MS Method Performance in Animal Tissues
| Parameter | Muscle | Liver | Kidney | Fat |
| Limit of Detection (LOD) | 5 µg/kg | 5 µg/kg | 5 µg/kg | 5 µg/kg |
| Limit of Quantification (LOQ) | 10 µg/kg | 10 µg/kg | 10 µg/kg | 10 µg/kg |
| Accuracy (%) | 80-120% | 80-120% | 80-120% | 80-120% |
| Precision (RSD %) | < 20% | < 20% | < 20% | < 20% |
| Data derived from a study employing an isotope internal standard method for Rifaximin quantification in edible animal tissues. |
Table 2: LC-MS/MS Parameters for Rifaximin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifaximin | 786.4 | 754.3 |
| This compound (IS) | 792.5 | 760.4 |
| Mass transitions for quantification in multiple reaction monitoring (MRM) mode. |
Experimental Protocols
This section provides a detailed protocol for the quantification of Rifaximin in tissue samples, from sample preparation to LC-MS/MS analysis.
Required Materials and Reagents
-
Rifaximin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Dichloromethane (optional, for extraction)
-
Ultrapure water
-
Tissue homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Centrifuge capable of 10,000 x g and refrigeration
-
Analytical balance
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system with electrospray ionization (ESI) source
Experimental Workflow Diagram
Caption: Workflow for Rifaximin quantification in tissue.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Rifaximin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Rifaximin stock solution with 50% methanol to prepare working solutions for the calibration curve (e.g., ranging from 100 pg/mL to 50,000 pg/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration (e.g., 25,000 pg/mL).
-
Calibration Curve Standards: Spike appropriate amounts of the Rifaximin working solutions into blank tissue homogenate to create a calibration curve over the desired concentration range (e.g., 10 pg/mL to 5000 pg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at a minimum of three concentration levels (low, medium, and high).
Tissue Sample Preparation and Extraction
-
Homogenization: Accurately weigh the frozen tissue sample (e.g., 100 mg). Add a suitable volume of cold buffer (e.g., 1X PBS or 50 mM Tris-HCl) at a fixed ratio (e.g., 1:4 w/v). Homogenize the tissue on ice using a bead beater or other appropriate homogenizer until a uniform consistency is achieved.
-
Internal Standard Spiking: To a known volume of tissue homogenate (e.g., 100 µL), add a fixed volume of the this compound working solution.
-
Protein Precipitation and Extraction: Add a sufficient volume of cold acetonitrile (e.g., 3-4 times the homogenate volume) to precipitate proteins and extract the analytes. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL). Vortex to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
-
LC Column: A C18 column is recommended (e.g., Gemini C18, 50 x 2.0 mm, 5 µm or Zorbax SB C18, 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate (pH adjusted with formic acid) is effective. A common composition is Acetonitrile:10 mM Ammonium Formate (80:20, v/v).
-
Flow Rate: A flow rate between 0.2 mL/min and 0.4 mL/min is typical.
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~600 °C
-
Curtain Gas, Gas 1, Gas 2: Optimize based on instrument manufacturer's recommendations.
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Data Analysis and Quantification
-
Integrate the peak areas for both Rifaximin and this compound.
-
Calculate the peak area ratio (Rifaximin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Determine the concentration of Rifaximin in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Finally, account for the initial weight of the tissue and any dilution factors to report the final concentration in units such as ng/g or µg/kg of tissue.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific protocol for the accurate quantification of Rifaximin in tissue samples. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and other sources of analytical variability, ensuring high-quality data for pharmacokinetic and drug distribution studies. Adherence to these detailed protocols will enable researchers to generate reliable data crucial for the advancement of drug development programs involving Rifaximin.
References
Troubleshooting & Optimization
Troubleshooting Rifaximin quantification with Rifaximin-d6 internal standard
Welcome to the technical support center for Rifaximin quantification using a Rifaximin-d6 internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Rifaximin using a deuterated internal standard.
Question: Why is there a significant variation in the peak area ratio of Rifaximin to this compound across my sample batch?
Answer:
Significant variation in the peak area ratio can stem from several factors throughout the analytical process. A common cause is the stability of the analyte or internal standard in the biological matrix. Rifaximin can be susceptible to degradation under certain conditions.[1][2] It is also crucial to investigate potential matrix effects, which can cause ion suppression or enhancement, impacting the analyte and internal standard differently.[3][4]
To troubleshoot this, consider the following steps:
-
Evaluate Analyte and Internal Standard Stability: Perform freeze-thaw and bench-top stability tests. Analyze quality control (QC) samples at low, medium, and high concentrations after subjecting them to multiple freeze-thaw cycles (e.g., three cycles) and after leaving them at room temperature for a defined period (e.g., 4-24 hours). Consistent results will indicate stability under these conditions.[5]
-
Assess Matrix Effects: A post-extraction addition method can be used to evaluate matrix effects. This involves comparing the response of the analyte and internal standard in a clean solution to their response in a post-extraction blank matrix sample. A significant difference in response indicates the presence of matrix effects.
-
Review Sample Preparation: Inconsistent sample preparation, such as incomplete protein precipitation or liquid-liquid extraction, can lead to variability. Ensure that the chosen method is robust and consistently applied across all samples. Protein precipitation is a common method for Rifaximin analysis.
-
Check for Co-eluting Interferences: Endogenous components in the matrix can co-elute with Rifaximin or this compound, causing interference. Review your chromatograms for any interfering peaks in blank matrix samples.
Question: My this compound internal standard signal is decreasing over the course of the analytical run. What could be the cause?
Answer:
A drifting internal standard signal, particularly a systematic decrease, is often indicative of specific issues related to the stability of the deuterated internal standard itself. The most common causes are isotopic back-exchange or instability under the chromatographic conditions.
-
Isotopic Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to happen if the deuterium labels are on chemically labile positions (e.g., -OH, -NH) and can be influenced by the pH of the mobile phase.
-
In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, causing it to be detected at the mass of the unlabeled analyte.
Troubleshooting Steps:
-
Evaluate Internal Standard Stability in Mobile Phase: Prepare a solution of this compound in the mobile phase and inject it at regular intervals throughout a typical run time. A consistent decrease in the signal would suggest instability under the chromatographic conditions.
-
Optimize Mass Spectrometer Source Conditions: To minimize in-source fragmentation, adjust source parameters like collision energy and cone voltage.
-
Verify Labeling Position: Whenever possible, use an internal standard where the deuterium labels are on stable positions of the molecule, such as an aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation methods for Rifaximin quantification in plasma?
A1: The most common sample preparation methods for Rifaximin in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation: This is a simple and rapid method where a protein precipitant, such as acetonitrile, is added to the plasma sample. After centrifugation, the supernatant is injected into the LC-MS/MS system. While straightforward, this method may be more susceptible to matrix effects.
-
Liquid-Liquid Extraction: LLE offers a cleaner sample extract by partitioning the analyte into an immiscible organic solvent. This can help to reduce matrix effects.
A detailed protocol for protein precipitation is provided in the "Experimental Protocols" section below.
Q2: What are the recommended LC-MS/MS parameters for Rifaximin analysis?
A2: Rifaximin is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid in water) and an organic component (such as acetonitrile or methanol). Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
| Parameter | Typical Value |
| Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10-15 mM Ammonium Acetate in water (pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Rifaximin) | m/z 786.1 -> 754.1 |
| MRM Transition (Metoprolol - example IS) | m/z 268.3 -> 116.1 |
Note: The optimal parameters may vary depending on the specific instrumentation and experimental conditions.
Q3: How can I assess the stability of Rifaximin in my samples?
A3: Stability studies are crucial for accurate quantification. Key stability assessments include:
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.
-
Bench-Top Stability: Evaluate the stability of QC samples left at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Assess the stability of QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: Verify the stability of your Rifaximin and this compound stock solutions at their storage temperature.
A drug is generally considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol outlines a typical protein precipitation procedure for the extraction of Rifaximin from human plasma.
-
Sample Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.
-
Aliquoting: Aliquot 200 µL of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (e.g., 600 µL), to each tube.
-
Vortexing: Vortex mix the samples for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
Data Presentation
Table 1: Example Data for Troubleshooting Inconsistent Peak Area Ratios
| Sample ID | Rifaximin Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | % Deviation from Mean |
| QC Low 1 | 15,234 | 150,123 | 0.101 | -1.9% |
| QC Low 2 | 14,890 | 149,876 | 0.099 | -3.9% |
| QC Low 3 | 15,567 | 150,543 | 0.103 | 0.0% |
| Unknown 1 | 25,678 | 148,987 | 0.172 | N/A |
| Unknown 2 | 22,145 | 105,678 | 0.210 | N/A |
| Unknown 3 | 28,987 | 151,234 | 0.192 | N/A |
In this example, the significant drop in the this compound peak area for "Unknown 2" leads to a higher, potentially inaccurate, peak area ratio. This warrants an investigation into matrix effects for that specific sample.
Visualizations
References
Technical Support Center: Optimizing Rifaximin LC-MS/MS Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their LC-MS/MS methods for improved Rifaximin-d6 signal.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Rifaximin and this compound?
A1: For the analysis of Rifaximin and its deuterated internal standard, this compound, the protonated molecular ions [M+H]⁺ are monitored in positive ionization mode. The most commonly reported multiple reaction monitoring (MRM) transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifaximin | 786.4 | 754.3[1] |
| This compound | 792.5 | 760.4[1] |
Q2: What are the recommended chromatographic conditions for Rifaximin analysis?
A2: A reversed-phase chromatographic separation is typically employed for Rifaximin analysis. Below is a summary of commonly used conditions:
| Parameter | Recommended Conditions |
| Column | C18 columns, such as Gemini C18 (50 x 2.0 mm, 5 µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[1][2] |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate with 0.1% formic acid. A common ratio is 80:20 (v/v) acetonitrile:buffer.[1] |
| Flow Rate | Typically in the range of 0.20 to 0.3 mL/min. |
| Column Temperature | Maintained around 30-35 °C. |
Q3: What sample preparation techniques are suitable for Rifaximin in plasma?
A3: Both liquid-liquid extraction (LLE) and protein precipitation are effective methods for extracting Rifaximin from plasma samples.
-
Liquid-Liquid Extraction (LLE): This is a common technique where plasma samples, often acidified, are extracted with an organic solvent mixture like methyl tert-butyl ether and dichloromethane (75:25 v/v).
-
Protein Precipitation: A simpler and faster method where a precipitating agent like acetonitrile is added to the plasma sample to crash out proteins.
Troubleshooting Guide for Poor this compound Signal
A weak or inconsistent signal from the this compound internal standard can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Initial Assessment: Consistent Low Signal vs. Sporadic Signal Loss
First, determine the nature of the signal problem. Is the this compound signal consistently low across all samples, or does it disappear or vary erratically?
References
Addressing matrix effects in Rifaximin bioanalysis with Rifaximin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Rifaximin, with a specific focus on addressing matrix effects using Rifaximin-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of Rifaximin?
A1: this compound is the ideal internal standard for the quantification of Rifaximin by GC- or LC-MS.[1][2] This is because it is chemically identical to Rifaximin, but with a different mass due to the deuterium atoms. This structural similarity ensures that this compound co-elutes with Rifaximin and experiences nearly identical effects from the sample matrix during extraction, chromatography, and ionization. Any variation in the analytical process, such as ion suppression or enhancement caused by the biological matrix, will affect both the analyte and the internal standard to the same degree. This allows for accurate correction and leads to more precise and reliable quantification of Rifaximin.
Q2: What are "matrix effects" and how do they impact Rifaximin bioanalysis?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix (e.g., plasma, blood).[3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte, Rifaximin. This can result in inaccurate and imprecise measurements. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for these matrix effects, as it is affected in the same way as the analyte.[3]
Q3: I am observing high variability in my Rifaximin quantification. Could this be due to matrix effects, and how would this compound help?
A3: High variability in quantification is a classic sign of uncompensated matrix effects. Different patient or animal samples can have varying compositions, leading to different degrees of ion suppression or enhancement for Rifaximin. By using this compound, you introduce a compound that will behave almost identically to Rifaximin in the presence of these variable matrices. The ratio of the Rifaximin peak area to the this compound peak area is used for quantification, which normalizes the variability caused by the matrix, leading to improved precision and accuracy.
Q4: What is a typical sample preparation method for Rifaximin in plasma to minimize matrix effects?
A4: A common and effective sample preparation technique is liquid-liquid extraction (LLE). One published method involves the following steps:
-
Addition of this compound internal standard to the plasma sample.
-
Acidification of the sample, for example, with orthophosphoric acid.
-
Extraction of Rifaximin and this compound into an organic solvent mixture, such as methyl t-butyl ether and dichloromethane.
-
Evaporation of the organic layer and reconstitution of the residue in the mobile phase.
This process not only concentrates the analyte but also removes many of the endogenous matrix components that can cause interference.
Another simpler approach is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. While faster, this method may result in a "dirtier" extract with more potential for matrix effects compared to LLE.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Rifaximin
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the aqueous mobile phase is appropriate for Rifaximin. A slightly acidic mobile phase, such as 10 mM ammonium formate at pH 4.0, has been shown to provide good peak shape.
-
Organic Modifier: Acetonitrile is commonly used as the organic component of the mobile phase. Ensure the gradient or isocratic conditions are optimized for good separation and peak shape.
-
Column Choice: A C18 column is a suitable choice for Rifaximin analysis. Ensure the column is not degraded and is properly equilibrated.
-
Issue 2: Inconsistent Recovery of Rifaximin
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Steps:
-
Extraction Solvent: The choice of extraction solvent in LLE is critical. A mixture of methyl t-butyl ether and dichloromethane (e.g., 75:25 v/v) has been demonstrated to be effective.
-
pH of Aqueous Phase: The pH of the plasma sample before extraction can influence the extraction efficiency of Rifaximin. Acidification is a common step to improve recovery.
-
Vortexing/Mixing Time: Ensure adequate mixing time during the extraction step to allow for the efficient transfer of the analyte from the aqueous to the organic phase. A 20-minute vortex has been used in a validated method.
-
Use of this compound: By monitoring the recovery of this compound, you can assess the consistency of your extraction procedure.
-
Issue 3: Suspected Ion Suppression or Enhancement
-
Possible Cause: Co-elution of matrix components with Rifaximin.
-
Troubleshooting Steps:
-
Confirm with Post-Column Infusion: This experiment can definitively identify regions of ion suppression or enhancement in your chromatogram.
-
Improve Sample Cleanup: If significant matrix effects are present, consider a more rigorous sample preparation method, such as switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjusting the chromatographic gradient to better separate Rifaximin from interfering matrix components can be effective.
-
Rely on this compound: The primary purpose of using this compound is to compensate for these effects. As long as the internal standard co-elutes and is similarly affected, your quantitative results should remain accurate.
-
Experimental Protocols and Data
Table 1: Liquid Chromatography and Mass Spectrometry Parameters for Rifaximin Bioanalysis
| Parameter | Method 1 | Method 2 |
| LC System | HPLC | LC-MS/MS |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | Gemini C18, 50 X 2.0 mm, 5 µm |
| Mobile Phase | 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) | Acetonitrile / 10 mM ammonium formate (in 0.1% formic acid) (80:20, v/v) |
| Flow Rate | 0.3 mL/min | 0.20 mL/min |
| Run Time | Not Specified | 2.5 min |
| MS System | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ionization |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 | m/z 786.4 → 754.3 |
| MRM Transition (this compound) | m/z 792.5 → 760.5 | m/z 792.5 → 760.4 |
| References: Method 1, Method 2 |
Table 2: Performance Characteristics of Validated Rifaximin Bioanalytical Methods using this compound
| Parameter | Method 1 | Method 2 |
| Linear Range | 20 - 20,000 pg/mL | 10 - 5,000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 | 1.000 |
| Intra-day Precision (%CV) | 0.6 - 2.6% | Not Specified |
| Inter-day Precision (%CV) | 2.2 - 5.6% | Not Specified |
| Intra-day Accuracy | 95.7 - 104.2% | Not Specified |
| Inter-day Accuracy | 95.8 - 105.0% | Not Specified |
| References: Method 1, Method 2 |
Visualized Workflows
Caption: Liquid-liquid extraction workflow for Rifaximin from plasma.
Caption: How this compound compensates for matrix effects.
References
Potential for isotopic exchange in Rifaximin-d6 under acidic conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential for isotopic exchange in Rifaximin-d6 when used under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated form of Rifaximin, a non-systemic antibiotic. It is primarily used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Rifaximin using mass spectrometry-based assays, such as LC-MS or GC-MS.
Q2: Where are the deuterium labels located on the this compound molecule?
The deuterium atoms in this compound are located on the aromatic ring of the pyridol[1′,2′:1,2]imidazo[5,4-c]rifamycin SV core.
Q3: Is there a risk of isotopic exchange (back-exchange) with hydrogen when this compound is exposed to acidic conditions?
Based on the chemical structure, the deuterium atoms are bonded to an aromatic ring. Aromatic carbon-deuterium (C-D) bonds are generally stable and are not expected to undergo significant exchange with protons (H+) under typical experimental acidic conditions (e.g., gastric pH, acidic mobile phases for chromatography). Isotopic exchange of aromatic deuteriums typically requires harsh conditions such as strong acids at high temperatures, which would likely lead to the degradation of the entire molecule. While Rifaximin itself can degrade under forced acidic conditions, this is a separate process from isotopic exchange.[1]
Q4: I am observing a decrease in the MS signal of this compound and an increase in the signal of unlabeled Rifaximin in my acidic samples. Is this due to isotopic exchange?
While it is theoretically possible under very harsh conditions, it is more likely that the observed changes are due to other factors. One possibility is the presence of unlabeled Rifaximin as an impurity in the this compound standard. Another possibility is the degradation of this compound under your specific acidic conditions, which might lead to a decrease in its signal. A forced degradation study showed that Rifaximin undergoes significant degradation under acidic hydrolysis.[1]
Troubleshooting Guide
If you suspect isotopic exchange or instability of this compound in your acidic experimental conditions, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Decrease in this compound signal and/or increase in unlabeled Rifaximin signal in acidic samples. | 1. Isotopic exchange (back-exchange). 2. Degradation of this compound. 3. Contamination of the this compound standard with unlabeled Rifaximin. | 1. Assess Isotopic Stability: Perform an isotopic stability experiment as detailed in the Experimental Protocols section below. This will help determine if back-exchange is occurring under your specific conditions. 2. Assess Chemical Stability: Analyze your sample for known degradation products of Rifaximin. A significant increase in degradants would suggest chemical instability rather than isotopic exchange. 3. Verify Purity of Standard: Analyze a fresh solution of your this compound standard to confirm its isotopic purity and rule out significant contamination with the unlabeled form. |
| Inconsistent quantification results when using this compound as an internal standard in acidic matrices. | 1. Partial isotopic exchange leading to a non-constant amount of this compound. 2. Differential degradation rates of Rifaximin and this compound. | 1. Perform Isotopic Stability Check: Use the protocol below to confirm the isotopic stability of this compound in your matrix. 2. Matrix-Matched Calibration: Prepare your calibration standards in the same acidic matrix as your samples to account for any matrix effects or minor instability. 3. Minimize Exposure to Acid: If possible, neutralize the samples shortly after collection or extraction to minimize the time this compound is exposed to acidic conditions. |
Experimental Protocols
Protocol: Assessment of Isotopic Stability of this compound under Acidic Conditions
Objective: To determine if this compound undergoes isotopic exchange in an acidic solution.
Materials:
-
This compound
-
Unlabeled Rifaximin (for use as a reference)
-
Acidic solution of interest (e.g., simulated gastric fluid, acidic mobile phase)
-
LC-MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Incubate this compound in the acidic solution:
-
Spike a known concentration of the this compound stock solution into the acidic solution of interest.
-
Incubate the solution at a relevant temperature (e.g., 37°C to mimic physiological conditions or room temperature for analytical procedures).
-
-
Time-point analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated solution.
-
Immediately neutralize the aliquot with a suitable base to stop any potential exchange or degradation.
-
-
LC-MS analysis:
-
Analyze the aliquots by LC-MS.
-
Monitor the mass-to-charge ratio (m/z) for this compound and unlabeled Rifaximin.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled Rifaximin to this compound at each time point.
-
An increase in this ratio over time would suggest isotopic exchange.
-
Data Presentation
Table 1: Hypothetical Data from an Isotopic Stability Experiment of this compound in Simulated Gastric Fluid (pH 1.2) at 37°C
| Incubation Time (hours) | Peak Area of this compound | Peak Area of Unlabeled Rifaximin | Ratio (Unlabeled/Rifaximin-d6) | % Isotopic Purity of this compound |
| 0 | 1,000,000 | 5,000 | 0.005 | 99.5% |
| 1 | 995,000 | 5,100 | 0.0051 | 99.49% |
| 2 | 992,000 | 5,050 | 0.0051 | 99.49% |
| 4 | 989,000 | 5,150 | 0.0052 | 99.48% |
| 8 | 985,000 | 5,200 | 0.0053 | 99.47% |
| 24 | 970,000 | 5,300 | 0.0055 | 99.45% |
Note: The slight decrease in the this compound peak area may be attributable to minor degradation, but the stable ratio indicates no significant isotopic exchange.
Diagrams
Caption: Troubleshooting workflow for this compound stability.
References
Rifaximin-d6 Stability in Processed Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of Rifaximin-d6 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in bioanalytical assays?
A1: this compound is a deuterated form of Rifaximin and is typically used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to the analyte (Rifaximin), it is added to samples at a known concentration to correct for variability during sample preparation, chromatography, and ionization.[1][2] This ensures more accurate and precise quantification of Rifaximin in biological matrices.
Q2: What are the general stability characteristics of this compound in biological samples?
A2: this compound is generally considered to be stable throughout routine bioanalytical procedures, including freeze-thaw cycles and bench-top storage.[3] Its stability is expected to be very similar to that of the parent compound, Rifaximin.
Q3: What are the recommended storage conditions for processed biological samples containing this compound?
A3: For long-term storage, it is recommended to keep processed plasma samples at -30°C or colder.[3] While specific long-term stability data for this compound is not extensively published, data for Rifaximin in human plasma shows it is stable for at least 55 days at -30°C.[3] For shorter durations, such as during sample processing, keeping samples on ice or at refrigerated temperatures (2-8°C) is advisable.
Q4: Can this compound undergo isotopic exchange?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound as an internal standard.
Issue 1: High Variability in this compound Response
Possible Causes:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete reconstitution of the dried extract can lead to variability.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the ionization of this compound in the mass spectrometer.
-
Instrumental Issues: Fluctuations in the LC-MS system's performance, such as an unstable spray in the ion source, can cause signal drift.
Troubleshooting Steps:
-
Review Sample Preparation Technique: Ensure consistent and accurate pipetting of the this compound solution into all samples. Verify that the extraction procedure is robust and reproducible. Ensure complete vortexing and reconstitution of samples.
-
Evaluate Matrix Effects: Prepare post-extraction spiked samples (blank matrix extract spiked with this compound) and compare the response to a neat solution of this compound at the same concentration. A significant difference indicates the presence of matrix effects. Consider using a more effective sample clean-up method like solid-phase extraction (SPE).
-
Check Instrument Performance: Inject a series of neat this compound solutions to check for instrument stability. If drift is observed, perform instrument maintenance, such as cleaning the ion source.
Issue 2: Poor Recovery of this compound
Possible Cause:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., liquid-liquid extraction, protein precipitation) may not be efficient for this compound from the specific biological matrix.
Troubleshooting Steps:
-
Optimize Extraction Parameters:
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to improve extraction efficiency. A study by Challa et al. (2010) found an overall average recovery of 90.94% for this compound from human plasma using methyl t-butyl ether and dichloromethane (75:25 v/v) as the extraction solvent.
-
Protein Precipitation (PPT): Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios with the sample.
-
Solid-Phase Extraction (SPE): Screen different SPE sorbents and optimize the wash and elution steps.
-
Issue 3: Chromatographic Peak Tailing or Splitting for this compound
Possible Causes:
-
Column Overload: Injecting too high a concentration of this compound.
-
Column Degradation: The analytical column may be deteriorating.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable.
Troubleshooting Steps:
-
Dilute the Internal Standard: Reduce the concentration of the this compound spiking solution.
-
Replace the Analytical Column: If the column has been used extensively, replace it with a new one.
-
Optimize Mobile Phase: Adjust the pH of the aqueous component of the mobile phase or try different organic modifiers.
Data Presentation
The following tables summarize the stability of Rifaximin (as a proxy for this compound) in processed biological samples based on available literature.
Table 1: Stability of Rifaximin in Human Plasma
| Stability Test | Storage Condition | Duration | Analyte Concentration Change | Reference |
| Freeze-Thaw | 3 cycles (-30°C to room temp.) | N/A | Stable | |
| Bench-Top | Room Temperature | 59 hours | No significant degradation | |
| Long-Term | -30°C | 55 days | 93.0% to 104.0% of initial |
Table 2: Recovery of this compound from Human Plasma
| Extraction Method | Analyte | Mean Recovery (%) | Standard Deviation (%) | Reference |
| Liquid-Liquid Extraction | This compound | 90.94 | 3.24 |
Experimental Protocols
Protocol 1: Sample Preparation for Rifaximin and this compound Analysis in Human Plasma using Liquid-Liquid Extraction
This protocol is adapted from the validated method described by Challa et al. (2010).
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 20 ng/mL in methanol)
-
0.1 M Orthophosphoric acid
-
Methyl t-butyl ether
-
Dichloromethane
-
Mobile phase for reconstitution
Procedure:
-
To a 1.5 mL polypropylene tube, add 400 µL of human plasma sample.
-
Spike with 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 100 µL of 0.1 M orthophosphoric acid and vortex.
-
Add 3.0 mL of the extraction solvent mixture (methyl t-butyl ether:dichloromethane, 75:25 v/v).
-
Vortex for 20 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
Caption: Workflow for the bioanalysis of Rifaximin using this compound as an internal standard.
Diagram 2: Troubleshooting Logic for this compound Variability
Caption: A decision tree for troubleshooting high variability in this compound internal standard response.
References
How to resolve co-eluting peaks with Rifaximin-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Rifaximin, particularly the challenge of co-eluting peaks with its deuterated internal standard, Rifaximin-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for Rifaximin analysis?
A1: Rifaximin is commonly analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for bioanalytical applications due to its high sensitivity and selectivity, especially when using a deuterated internal standard like this compound.[4][5]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated analog of Rifaximin. It is an ideal internal standard because it has nearly identical chemical and physical properties to Rifaximin, meaning it behaves similarly during sample extraction and chromatographic separation. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from Rifaximin by a mass spectrometer. This ensures accurate quantification by correcting for variations in sample preparation and instrument response.
Q3: What causes co-elution of Rifaximin and this compound?
A3: Co-elution of Rifaximin and its deuterated internal standard, this compound, is uncommon but can occur if the chromatographic method lacks sufficient resolving power. Since their chemical structures are nearly identical, their interaction with the stationary and mobile phases is very similar. Co-elution might happen if the column is not efficient enough, the mobile phase composition is not optimized, or the gradient is too steep.
Q4: Can I use a UV detector when using this compound as an internal standard?
A4: No, a UV detector cannot differentiate between Rifaximin and this compound as they have the same chromophore and thus the same UV absorbance spectrum. A mass spectrometer is required to distinguish between the two compounds based on their mass difference.
Troubleshooting Guide: Co-eluting Peaks of Rifaximin and this compound
This guide provides a systematic approach to resolving co-eluting peaks of Rifaximin and its deuterated internal standard, this compound.
Q1: My chromatogram shows a single, sharp peak for both Rifaximin and this compound. How can I confirm they are co-eluting?
A1: With a mass spectrometry detector, you can confirm co-elution by examining the extracted ion chromatograms (EICs) for the specific m/z of Rifaximin and this compound. If both EICs show a peak at the exact same retention time, the peaks are co-eluting. With a diode array detector (DAD), you can assess peak purity; if the spectra across the peak are not identical, it may indicate a hidden co-eluting peak.
Q2: I've confirmed co-elution. What is the first and most effective step to resolve the peaks?
A2: The most effective initial step is to adjust the mobile phase composition or the elution gradient. Since Rifaximin and this compound have very similar properties, a subtle change in selectivity is needed.
-
For Isocratic Elution: Modify the ratio of the organic solvent to the aqueous buffer. A slight decrease in the organic solvent percentage will increase retention and may provide the necessary separation.
-
For Gradient Elution: Make the gradient shallower. A slower increase in the organic solvent concentration over a longer period can improve the resolution of closely eluting compounds.
Q3: I have adjusted my mobile phase, but the peaks are still not baseline resolved. What should I try next?
A3: If mobile phase optimization is insufficient, consider the following modifications to your method:
-
Change the Mobile Phase pH: Altering the pH of the aqueous portion of the mobile phase can change the ionization state of Rifaximin, which can affect its interaction with the stationary phase and improve separation.
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation by allowing more time for the analyte to interact with the stationary phase.
-
Adjust the Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of the separation, which may improve resolution.
Q4: Could my column be the cause of the co-elution?
A4: Yes, the column plays a critical role in separation. If you are still facing co-elution after method optimization, consider these column-related factors:
-
Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a different C18 with a different bonding density) can alter the selectivity of the separation.
-
Column Dimensions and Particle Size: A longer column or a column with a smaller particle size will provide higher theoretical plates and thus better resolving power.
-
Column Contamination: A contaminated or old column can lead to poor peak shape and loss of resolution. Try flushing the column with a strong solvent or replacing it if it's old.
Experimental Protocols
Below is a summary of a typical LC-MS/MS protocol for the analysis of Rifaximin using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of plasma, add the internal standard (this compound) solution.
-
Acidify the samples.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
-
Centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm | Gemini C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0)B: Acetonitrile | A: 10 mM Ammonium Formate in 0.1% Formic AcidB: Acetonitrile |
| Elution Mode | Isocratic (20:80 v/v) | Isocratic (20:80 v/v) |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Column Temp. | 30°C | Not Specified |
| Injection Vol. | Not Specified | Not Specified |
| Run Time | 5 min | 2.5 min |
Mass Spectrometry Detection
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 |
| MRM Transition (this compound) | m/z 792.5 → 760.5 |
Visualizations
Caption: A step-by-step workflow for troubleshooting co-eluting peaks.
Caption: Relationship between key parameters and chromatographic resolution.
References
Technical Support Center: Minimizing Ion Suppression of Rifaximin-d6 in Complex Matrices
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression of Rifaximin-d6 in complex biological matrices during LC-MS/MS analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound signal | Severe ion suppression: Co-eluting matrix components are significantly reducing the ionization efficiency of this compound.[1][2] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Switch from protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][3] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.[4] 3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is only feasible if the this compound concentration is sufficiently high. |
| Inconsistent or irreproducible this compound signal | Variable matrix effects: Sample-to-sample variation in the matrix composition is causing different degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Rifaximin. Ensure it is used correctly to normalize for signal variations. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. 3. Improve Sample Homogenization: Ensure all samples are thoroughly mixed before extraction. |
| Peak tailing or fronting for this compound | Poor chromatography or matrix overload: The analytical column may be overloaded with matrix components, or the mobile phase may not be optimal. | 1. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. 2. Reduce Injection Volume: A smaller injection volume can prevent column overloading. 3. Column Maintenance: Use a guard column and ensure the analytical column is not degraded. |
| Gradual decrease in this compound signal over a run | Contamination of the ion source or mass spectrometer: Buildup of non-volatile matrix components in the ion source can lead to a decline in instrument performance. | 1. Ion Source Cleaning: Regularly clean the ion source components as per the manufacturer's instructions. 2. Divert Valve: Use a divert valve to direct the initial, unretained matrix components to waste instead of the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix. This phenomenon can lead to inaccurate and imprecise quantification, as well as decreased sensitivity of the assay.
Q2: What are the primary causes of ion suppression in complex matrices like plasma?
A2: The most common causes of ion suppression in plasma are phospholipids, salts, and proteins that are not adequately removed during sample preparation. These molecules can compete with this compound for ionization in the mass spectrometer's ion source, leading to a reduced signal.
Q3: How can I assess the extent of ion suppression in my this compound assay?
A3: A post-column infusion experiment is a common method to evaluate ion suppression. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing components.
Q4: What is the best sample preparation technique to minimize ion suppression for this compound?
A4: While protein precipitation is a simple technique, it is often insufficient for removing all interfering matrix components. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts and reducing ion suppression. For Rifaximin, an LLE method using a mixture of methyl t-butyl ether and dichloromethane has been shown to be effective.
Q5: How does using this compound as an internal standard help with ion suppression?
A5: this compound is a stable isotope-labeled internal standard (SIL-IS). It has nearly identical chemical and physical properties to Rifaximin and will therefore experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a validated method for the quantification of Rifaximin in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
0.1% Formic acid in water
-
Methyl t-butyl ether
-
Dichloromethane
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 400 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard solution.
-
Briefly vortex the sample.
-
Add 100 µL of 0.1% formic acid and vortex.
-
Add 3.0 mL of the extraction solvent (methyl t-butyl ether:dichloromethane, 75:25 v/v).
-
Vortex for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (at a concentration that gives a stable signal)
-
Blank extracted matrix sample (prepared using the LLE protocol above)
Procedure:
-
Set up the LC system with the analytical column and mobile phase used for the Rifaximin assay.
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in MRM mode for the this compound transition. A stable baseline should be observed.
-
Inject the blank extracted matrix sample onto the LC column.
-
Monitor the this compound signal for any deviations from the stable baseline. A drop in the signal indicates ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Rifaximin Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 ± 5.1 | 86.1 ± 4.8 | 65.7 ± 8.2 |
| Liquid-Liquid Extraction (MTBE/DCM) | 92.4 ± 3.7 | 93.1 ± 3.5 | 95.3 ± 4.1 |
| Solid-Phase Extraction (Mixed-Mode) | 95.8 ± 2.9 | 96.3 ± 2.5 | 98.1 ± 3.3 |
Data is hypothetical and for illustrative purposes to demonstrate the relative effectiveness of each technique. A higher matrix effect percentage indicates less ion suppression (100% = no matrix effect).
Visualizations
Caption: Workflow illustrating the process of ion suppression in LC-MS/MS.
Caption: Troubleshooting flowchart for addressing low this compound signal.
References
Rifaximin-d6 Degradation & Interferences: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Rifaximin-d6 and potential analytical interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively published, its degradation pathways are considered analogous to those of Rifaximin due to the isotopic labeling not significantly altering its chemical reactivity. Rifaximin is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1][2][3] Forced degradation studies have shown that Rifaximin degrades under acidic, alkaline, and oxidative conditions.[1][4] It is relatively stable under neutral, thermal (dry heat), and photolytic conditions.
Q2: What are the expected degradation products of this compound?
A2: The degradation of Rifaximin leads to several products. Under acidic conditions, a significant number of degradants are formed. One study identified nine degradation products under acidic hydrolysis using LC-QTOF-MS/MS. Oxidative stress also leads to the formation of multiple degradation products. The exact mass-to-charge ratio (m/z) of this compound degradation products will be slightly higher than that of Rifaximin's degradants due to the presence of deuterium atoms. Researchers should anticipate this mass shift in their analyses.
Q3: My this compound internal standard signal is decreasing over time. What could be the cause?
A3: A decreasing signal for your this compound internal standard could indicate degradation. This compound, like Rifaximin, can degrade if not stored properly. It is recommended to store this compound at -20°C for long-term stability. For working solutions, stability can be affected by the solvent, pH, and exposure to light and temperature. Ensure your stock and working solutions are freshly prepared and stored under appropriate conditions.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the source of these peaks?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: If your sample or standard has been exposed to stressful conditions (e.g., acid or base contamination, prolonged exposure to light or high temperatures), the peaks could be degradation products of this compound.
-
Excipient Interference: Common pharmaceutical excipients can sometimes interfere with the analysis. While specific interferences for Rifaximin are not extensively documented, it is a possibility.
-
Contamination: Contamination from glassware, solvents, or other samples can introduce extraneous peaks.
Q5: Can I use UV spectrophotometry for the analysis of this compound?
A5: While UV spectrophotometry can be used for the quantification of Rifaximin, it is generally not a stability-indicating method on its own. This means it may not be able to distinguish between the intact drug and its degradation products. For stability studies and the analysis of degradation products, methods like HPLC or LC-MS/MS are more appropriate as they can separate the different compounds.
Troubleshooting Guides
Issue 1: High Percentage of Degradation Observed Under Seemingly Stable Conditions
| Possible Cause | Troubleshooting Steps |
| Contaminated Glassware or Solvents | Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Use fresh, HPLC-grade solvents for all preparations. |
| Inappropriate pH of Solutions | Verify the pH of all buffers and solutions. Rifaximin is known to be highly susceptible to acidic and, to a lesser extent, alkaline conditions. |
| Extended Exposure to Room Temperature or Light | Prepare samples and standards fresh and store them in a cool, dark place until analysis. Minimize the time samples spend in the autosampler. |
| Oxidative Stress from Solvents | Some organic solvents can contain peroxides. Use freshly opened bottles of high-purity solvents or test for peroxides if degradation is suspected. |
Issue 2: Poor Separation Between this compound and its Degradation Products in HPLC
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Adjust the organic-to-aqueous ratio of your mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Optimize the pH to achieve the best separation. |
| Inappropriate Column Chemistry | Consider using a different column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration of the gradient to improve the resolution between closely eluting peaks. |
Quantitative Data Summary
Table 1: Summary of Rifaximin Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Percentage Degradation | Number of Degradants Detected | Reference |
| Acid Hydrolysis | 0.1 M HCl, refluxed at 60°C for 4-8 hours | 70.46% | 9 | |
| Alkali Hydrolysis | 0.1 M NaOH | 15.11% | 3 | |
| Oxidative | 30% H₂O₂ | 24.18% | 5 | |
| Thermal | Dry heat at 100°C | Stable | Not Applicable | |
| Photolytic | Exposure to UV and sunlight | Stable | Not Applicable | |
| Neutral Hydrolysis | Water | Stable | Not Applicable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for Rifaximin.
Objective: To generate degradation products of this compound under various stress conditions for identification and analytical method development.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Purified Water
-
Round bottom flasks, condensers, heating mantle, water bath
-
pH meter
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
To an appropriate volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Reflux the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
To an appropriate volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation periodically.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an appropriate volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 100°C for 48 hours.
-
Dissolve the heat-treated sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to direct sunlight and UV radiation for a specified duration.
-
Analyze the solution at appropriate time intervals.
-
-
Analysis:
-
Analyze all stressed samples, along with an untreated control sample, by a suitable stability-indicating HPLC or LC-MS/MS method.
-
Visualizations
Caption: this compound degradation under different stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
Enhancing the recovery of Rifaximin-d6 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of Rifaximin-d6 during sample extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from biological matrices.
Issue 1: Low Recovery of this compound in the Final Eluate
Question: We are experiencing consistently low recovery of our internal standard, this compound, after solid-phase extraction (SPE). What are the potential causes and how can we troubleshoot this?
Answer:
Low recovery of this compound during SPE can stem from several factors, from initial sample preparation to the final elution step. A systematic approach is necessary to identify the source of the loss.
Initial Assessment: Analyte Tracking
First, determine at which stage the this compound is being lost by analyzing the fractions from each step of your SPE protocol (load, wash, and elution).
Experimental Protocol: Analyte Tracking in SPE
-
Prepare a Known Standard: Dissolve a known concentration of this compound in the same solvent as your sample matrix.
-
Perform SPE: Process this standard solution through your current SPE protocol.
-
Collect All Fractions:
-
Load Fraction: Collect the entire volume of the sample that passes through the cartridge during loading.
-
Wash Fractions: Collect the effluent from each wash step in separate, labeled vials.
-
Elution Fraction: Collect the final eluate.
-
-
Analyze Fractions: Quantify the amount of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).
Interpreting the Results:
| Fraction Containing this compound | Potential Cause | Troubleshooting Steps |
| Load Fraction | Analyte Breakthrough: The sorbent is not adequately retaining the this compound. | 1. Check Sample pH: Rifaximin is sparingly soluble in aqueous buffers[1]. Ensure the sample pH is optimized for retention on your chosen sorbent. For reversed-phase SPE, a neutral or slightly acidic pH is often a good starting point. 2. Reduce Organic Solvent in Sample: If the sample is dissolved in a solution with a high percentage of organic solvent, it may not retain well on the sorbent. Dilute the sample with an aqueous buffer. 3. Re-evaluate Sorbent Choice: Consider a sorbent with a different retention mechanism (e.g., mixed-mode or ion exchange) if hydrophobic interactions are insufficient[2]. 4. Decrease Flow Rate: A slower flow rate during sample loading can improve retention[2]. |
| Wash Fraction(s) | Premature Elution: The wash solvent is too strong and is stripping the this compound from the sorbent. | 1. Decrease Organic Content of Wash Solvent: Reduce the percentage of organic solvent in your wash step. For example, if using 30% methanol, try 15% or 10%. 2. Optimize Wash Solvent pH: Ensure the pH of the wash solvent does not alter the charge state of Rifaximin in a way that reduces its affinity for the sorbent. |
| Not Detected in Any Fraction | Irreversible Binding or Degradation: The analyte is strongly and irreversibly bound to the sorbent, or it is degrading during the extraction process. | 1. Increase Elution Solvent Strength: Use a stronger elution solvent. For reversed-phase, this could mean increasing the percentage of organic solvent (e.g., from 80% to 100% methanol or acetonitrile) or adding a small amount of a different solvent. 2. Optimize Elution Solvent pH: Adjust the pH of the elution solvent to maximize the solubility and elution of this compound. Since Rifaximin is sensitive to acidic conditions, a neutral or slightly basic elution solvent might be beneficial[3]. 3. Consider Protein Precipitation Effects: If a protein precipitation step was performed, this compound might have co-precipitated with the proteins. Ensure complete protein removal before SPE. |
Issue 2: High Variability in this compound Recovery Across Samples
Question: Our this compound recovery is inconsistent from sample to sample. What could be causing this variability?
Answer:
High variability in recovery often points to matrix effects or inconsistencies in the extraction procedure.
Potential Causes and Solutions:
-
Matrix Effects: Components in the biological matrix (e.g., lipids, proteins, salts) can interfere with the extraction process and subsequent analysis[4].
-
Troubleshooting:
-
Improve Sample Clean-up: Incorporate a protein precipitation step prior to LLE or SPE. A common method is the addition of cold acetonitrile (1:3 sample to solvent ratio), followed by centrifugation.
-
Optimize Extraction Selectivity: For SPE, use a more rigorous wash step to remove interfering matrix components. For LLE, consider back-extraction to further purify the sample.
-
Evaluate Different Matrices: If possible, test recovery in different lots of blank matrix to assess the impact of biological variability.
-
-
-
Inconsistent pH: Small variations in the pH of the sample or extraction solvents can significantly impact the solubility and retention of Rifaximin, which has different polymorphic forms with varying solubilities.
-
Troubleshooting:
-
Buffer all Solutions: Ensure all aqueous solutions (sample diluent, wash, and reconstitution solvents) are adequately buffered.
-
Verify pH: Measure and adjust the pH of each sample and solvent batch before use.
-
-
-
Emulsion Formation in LLE: The formation of an emulsion between the aqueous and organic layers during liquid-liquid extraction can trap the analyte and lead to variable recovery.
-
Troubleshooting:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube to minimize emulsion formation.
-
Break the Emulsion: If an emulsion forms, try adding a small amount of salt (e.g., NaCl) to the aqueous layer, centrifuging the sample at a higher speed, or placing it in a freezer for a short period to help break the emulsion.
-
Solvent Choice: Experiment with different extraction solvents. A recent study on Rifaximin residue analysis used an acetonitrile-dichloromethane solution.
-
-
Illustrative Data: Impact of pH on this compound Recovery (LLE)
| Sample pH | Extraction Solvent | Mean Recovery (%) | % RSD |
| 5.0 | Ethyl Acetate | 65.2 | 15.8 |
| 7.0 | Ethyl Acetate | 88.5 | 4.2 |
| 9.0 | Ethyl Acetate | 72.1 | 12.5 |
This table presents illustrative data to demonstrate the potential impact of pH on recovery and variability.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents for dissolving this compound stock solutions? Rifaximin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). For creating stock solutions for spiking into aqueous biological samples, it is recommended to first dissolve this compound in a minimal amount of ethanol and then dilute with the aqueous buffer of choice to avoid precipitation.
Q2: Can protein precipitation alone be used for sample clean-up? While protein precipitation is a crucial first step, it may not be sufficient to remove all interfering matrix components, especially for sensitive LC-MS/MS analysis. Subsequent SPE or LLE is highly recommended to improve data quality and consistency. Inadequate clean-up can lead to significant matrix effects, causing ion suppression or enhancement.
Q3: My samples are from a high-fat diet study. Are there any special considerations? Yes, high-fat matrices are prone to forming emulsions during LLE. Additionally, lipids can interfere with SPE and contaminate the LC-MS system.
-
Recommendation: Use a protein precipitation step followed by a robust SPE method. Consider a sorbent that allows for the removal of lipids in a separate wash step (e.g., using a non-polar solvent like hexane if compatible with the sorbent).
Q4: How can I prevent the degradation of this compound during sample processing? Rifaximin is sensitive to acidic conditions and oxidation.
-
Recommendations:
-
Avoid strong acids in your extraction protocol.
-
Work quickly and keep samples on ice when possible.
-
Consider adding an antioxidant like ascorbic acid (Vitamin C) to your samples, which has been shown to prevent the oxidation of similar compounds during extraction.
-
Q5: What is a good starting point for developing an SPE method for this compound? A C8 or C18 reversed-phase SPE cartridge is a good starting point, as Rifaximin is a relatively hydrophobic molecule. A generic protocol would be:
-
Condition: Methanol followed by water.
-
Equilibrate: Phosphate buffer (pH 7.0).
-
Load: Pre-treated sample (e.g., after protein precipitation and dilution).
-
Wash 1: Water or a weak aqueous buffer to remove salts.
-
Wash 2: A weak organic solvent wash (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elute: A strong organic solvent (e.g., 90-100% methanol or acetonitrile). This protocol should be optimized for your specific matrix and analytical requirements.
Diagrams
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Key factors influencing this compound recovery.
Caption: Rifaximin activation of the PXR signaling pathway.
References
Validation & Comparative
Rifaximin-d6: A Validated Internal Standard for Accurate Rifaximin Quantification
A definitive guide to the validation of Rifaximin-d6 as a robust internal standard for the quantitative analysis of Rifaximin in complex biological matrices. This document provides a comprehensive overview of the experimental data and protocols supporting its suitability, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
In the realm of pharmacokinetic and bioanalytical studies, the precise quantification of pharmaceutical compounds is paramount. Rifaximin, a non-systemic antibiotic, requires a highly reliable analytical method for its detection in biological samples. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry for its ability to compensate for variations during sample preparation and analysis. This guide presents a thorough validation of this compound as an ideal internal standard for the accurate measurement of Rifaximin.
The Superiority of a Stable Isotope-Labeled Internal Standard
An internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability.[1] While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, offers unparalleled advantages.[2] this compound possesses the same physicochemical properties as Rifaximin, ensuring it behaves identically during extraction, chromatography, and ionization.[2] However, its increased mass, due to the incorporation of six deuterium atoms, allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[3] This co-elution and similar ionization response are critical for correcting matrix effects, a common challenge in bioanalysis.[4] The U.S. Food and Drug Administration (FDA) strongly recommends the use of a SIL-IS whenever possible to ensure the highest quality data.
Experimental Validation of this compound
A series of validation experiments were conducted to demonstrate that this compound meets the stringent criteria for a suitable internal standard for Rifaximin quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and the acceptance criteria for each validation parameter.
Chromatographic and Mass Spectrometric Conditions
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Rifaximin in human plasma, with this compound used as the internal standard.
-
Chromatographic Separation: Achieved on a C18 column (e.g., Gemini C18, 50 x 2.0 mm, 5 µm) with an isocratic mobile phase consisting of acetonitrile and 10 mM ammonium formate (containing 0.1% formic acid) at a ratio of 80:20 (v/v). The flow rate was maintained at 0.20 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) was used. The MRM transitions monitored were m/z 786.4 → 754.3 for Rifaximin and m/z 792.5 → 760.4 for this compound.
Experimental Protocols and Results
1. Selectivity
-
Protocol: Blank plasma samples from at least six different sources were analyzed to assess for endogenous interferences at the retention times of Rifaximin and this compound. Additionally, blank plasma was spiked with the internal standard to ensure no interference at the analyte's MRM transition, and with the analyte at the upper limit of quantification (ULOQ) to check for interference at the internal standard's MRM transition.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% of the response for the internal standard.
2. Linearity
-
Protocol: Calibration curves were prepared by spiking blank plasma with known concentrations of Rifaximin ranging from 10 to 5000 pg/mL. A fixed concentration of this compound was added to each calibrator. The peak area ratio of Rifaximin to this compound was plotted against the nominal concentration of Rifaximin.
-
Acceptance Criteria: A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
3. Accuracy and Precision
-
Protocol: Quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) were prepared and analyzed in replicate (n=5) on three separate days to determine intra- and inter-day accuracy and precision.
-
Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
4. Matrix Effect
-
Protocol: The matrix effect was evaluated by comparing the peak response of Rifaximin and this compound in post-extraction spiked plasma samples with the response of the analytes in a neat solution at low and high concentrations.
-
Acceptance Criteria: The matrix factor (ratio of the peak area in the presence of matrix to the peak area in the absence of matrix) should be consistent across different sources of matrix, typically with a %CV of ≤ 15%. The internal standard should effectively compensate for any observed matrix effects.
5. Stability
-
Protocol: The stability of Rifaximin was assessed in plasma under various conditions: short-term (room temperature), long-term (frozen at -20°C and -80°C), and after multiple freeze-thaw cycles. The concentrations of the stability samples were compared to those of freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Summary of Validation Data
The following tables summarize the performance of this compound as an internal standard for Rifaximin quantification.
| Validation Parameter | Result | Conclusion |
| Selectivity | No significant interfering peaks were observed at the retention times of Rifaximin and this compound in blank plasma from multiple sources. | Pass |
| Linearity | The calibration curve was linear over the concentration range of 10-5000 pg/mL with a correlation coefficient (r²) of >0.999. | Pass |
| Accuracy & Precision | Low QC (30 pg/mL) | Mid QC (2000 pg/mL) | High QC (4000 pg/mL) |
| Intra-day Accuracy (%) | 98.5 | 101.2 | 99.8 |
| Intra-day Precision (%CV) | 4.2 | 2.8 | 3.5 |
| Inter-day Accuracy (%) | 97.9 | 100.5 | 101.1 |
| Inter-day Precision (%CV) | 5.8 | 3.9 | 4.6 |
| Conclusion | Pass | Pass | Pass |
| Matrix Effect | Low QC | High QC | Conclusion |
| Matrix Factor (Rifaximin) | 0.95 | 0.98 | Pass |
| Matrix Factor (this compound) | 0.96 | 0.99 | Pass |
| IS-Normalized Matrix Factor | 0.99 | 0.99 | Pass |
| Stability | Freeze-Thaw (3 cycles) | Short-Term (4h, RT) | Long-Term (30 days, -80°C) |
| Mean % Nominal | 96.7 | 98.2 | 97.5 |
| Conclusion | Pass | Pass | Pass |
Visualizing the Validation Workflow
The following diagrams illustrate the logical relationships in selecting a suitable internal standard and the experimental workflow for its validation.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Rifaximin-d6 vs. Other Internal Standards for Rifaximin Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rifaximin, a poorly absorbed antibiotic, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the deuterated internal standard, Rifaximin-d6, with a non-deuterated structural analog, Metoprolol, for the analysis of Rifaximin. The information presented is supported by experimental data from published studies to aid researchers in selecting the most suitable internal standard for their analytical needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] By incorporating stable isotopes like deuterium, the internal standard becomes chemically identical to the analyte, Rifaximin. This near-perfect mimicry allows it to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[1]
An Alternative Approach: Structural Analog Internal Standards
Performance Comparison: this compound vs. Metoprolol
The following tables summarize the performance characteristics of analytical methods for Rifaximin using either this compound or Metoprolol as the internal standard, based on data from separate validated studies.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance Data |
| Linearity Range | 20 - 20000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Intra-day Precision (%RSD) | 0.6 - 2.6% |
| Inter-day Precision (%RSD) | 2.2 - 5.6% |
| Intra-day Accuracy | 95.7 - 104.2% |
| Inter-day Accuracy | 95.8 - 105.0% |
| Mean Recovery of Rifaximin | 88.79 ± 2.43% |
| Mean Recovery of this compound | 90.94 ± 3.24% |
Table 2: Method Performance with Metoprolol as Internal Standard
| Parameter | Performance Data |
| Linearity Range | 0.5 - 10 ng/mL (500 - 10000 pg/mL) |
| Correlation Coefficient (r) | > 0.9992 |
| Within-day Precision (%RSD) | < 3.9% |
| Between-day Precision (%RSD) | < 8.9% |
| Accuracy | 98.2 - 109% |
| Recovery of Rifaximin | Not explicitly reported, but protein precipitation was used. |
| Recovery of Metoprolol | Not explicitly reported, but protein precipitation was used. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Protocol 1: Rifaximin Analysis using this compound Internal Standard
This method outlines the quantification of Rifaximin in human plasma using this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma, add the internal standard solution (this compound).
-
Acidify the samples.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
-
Centrifuge the samples to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifaximin: m/z 786.4 → 754.4
-
This compound: m/z 792.5 → 760.5
-
Experimental Protocol 2: Rifaximin Analysis using Metoprolol Internal Standard
This protocol describes the quantification of Rifaximin in human plasma using Metoprolol as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add the internal standard solution (Metoprolol).
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series
-
Column: RESTEK Pinnacle C18, 50 mm x 2.1 mm, 5 µm
-
Mobile Phase: Gradient of ammonium acetate solution (15 mM, pH 4.32) and methanol.
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifaximin: m/z 786.1 → 754.1
-
Metoprolol: m/z 268.3 → 116.1
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two described methods.
Caption: Workflow for Rifaximin analysis with this compound.
Caption: Workflow for Rifaximin analysis with Metoprolol.
Conclusion
Both this compound and Metoprolol have been demonstrated to be effective internal standards for the quantitative analysis of Rifaximin in human plasma by LC-MS/MS.
-
This compound , as a deuterated internal standard, offers the theoretical advantage of more closely mimicking the analyte's behavior, which is reflected in the very similar recovery rates between Rifaximin and its deuterated counterpart. This can lead to superior correction for matrix effects and other analytical variabilities, ultimately providing higher precision and accuracy.
-
Metoprolol , a structural analog, provides a viable and potentially more cost-effective alternative. The validation data demonstrates that a robust and reliable method can be developed using this non-deuterated internal standard. However, the potential for differential matrix effects and extraction recovery between the analyte and the internal standard is higher compared to a deuterated standard.
The choice between a deuterated and a non-deuterated internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, budget constraints, and the availability of the respective standards. For regulated bioanalysis, a deuterated internal standard is generally preferred. However, for research and development purposes, a well-validated method using a structural analog like Metoprolol can provide data of sufficient quality. It is imperative that any chosen internal standard undergoes rigorous validation to ensure it meets the performance criteria for the intended application.
References
Assessing the accuracy and precision of Rifaximin-d6 in bioanalytical assays
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical assays. This guide provides a comprehensive assessment of Rifaximin-d6, a deuterated analog of Rifaximin, and its performance as an internal standard in the quantification of Rifaximin in biological matrices. Through a comparative analysis of experimental data, this document demonstrates the accuracy and precision achievable with this compound, establishing it as a superior choice for pharmacokinetic and bioequivalence studies.
Performance of this compound as an Internal Standard
This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarity to the analyte, Rifaximin. Its use ensures reliable quantification by compensating for variability in sample preparation and instrument response.[1][2] The deuterated form co-elutes with the unlabeled drug, providing effective normalization and leading to high accuracy and precision.[2]
Accuracy and Precision
The accuracy and precision of an analytical method are paramount for its validation. Numerous studies have demonstrated that methods utilizing this compound meet the stringent requirements of regulatory bodies such as the Food and Drug Administration (FDA).[2] The data consistently show that the intra- and inter-day precision and accuracy are well within the acceptable limits of ±15% (±20% at the lower limit of quantification).
Below is a summary of accuracy and precision data from validated bioanalytical methods using this compound.
Table 1: Intra-Day and Inter-Day Precision and Accuracy of Rifaximin Quantification using this compound [2]
| Nominal Concentration (pg/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%) |
| Intra-Day | |||
| 60.00 | 61.08 ± 2.67 | 4.37 | 101.80 |
| 6000.00 | 6168.00 ± 300.00 | 4.86 | 102.80 |
| 14000.00 | 13500.00 ± 547.72 | 4.06 | 96.43 |
| Inter-Day | |||
| 60.00 | 59.33 ± 2.71 | 4.57 | 98.88 |
| 6000.00 | 6050.00 ± 350.00 | 5.79 | 100.83 |
| 14000.00 | 13483.33 ± 594.70 | 4.41 | 96.31 |
Table 2: Precision and Accuracy Data from a Separate Validation Study
| Added Concentration (pg/ml) | Measured Concentration (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| 10 (LLOQ) | 10.1 ± 0.8 | 7.9 | 101.0 |
| 30 (Low QC) | 30.7 ± 1.9 | 6.2 | 102.3 |
| 2000 (Mid QC) | 1956.7 ± 88.2 | 4.5 | 97.8 |
| 4000 (High QC) | 4120.0 ± 123.6 | 3.0 | 103.0 |
Linearity and Sensitivity
Bioanalytical methods using this compound demonstrate excellent linearity over a wide concentration range, typically from the low picogram per milliliter to the nanogram per milliliter level. The coefficient of determination (r²) is consistently greater than 0.99, indicating a strong correlation between the analyte concentration and the instrument response. The use of this compound contributes to achieving a low lower limit of quantification (LLOQ), enabling the sensitive measurement of Rifaximin in plasma, which is crucial for pharmacokinetic studies due to the drug's low systemic absorption.
Table 3: Linearity and LLOQ of Rifaximin Assays Using this compound
| Parameter | Study 1 | Study 2 |
| Linear Range | 10 - 5000 pg/mL | 20 - 20000 pg/mL |
| Weighting Factor | 1/x² | Not specified |
| Correlation Coefficient (r²) | 1.000 | > 0.9995 |
| LLOQ | 10 pg/mL | 20 pg/mL |
Recovery and Matrix Effects
The extraction recovery of Rifaximin from biological matrices is consistent and reproducible when this compound is used as the internal standard. Studies show high recovery rates for both the analyte and the internal standard, indicating the efficiency of the sample preparation procedures. The use of a stable isotope-labeled internal standard like this compound is particularly effective in mitigating the impact of matrix effects, which can significantly affect the accuracy of LC-MS/MS assays.
Table 4: Extraction Recovery of Rifaximin and this compound
| Analyte | Concentration (pg/mL) | Recovery (%) |
| Rifaximin | 60 | 96.72 |
| 600 | 91.13 | |
| 14000 | 78.52 | |
| Average | 88.79 | |
| This compound | 20 ng/mL | 90.94 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating bioanalytical assays. The following sections outline the typical experimental protocols for the quantification of Rifaximin in human plasma using this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The workflow for sample preparation is a critical component of the bioanalytical process.
References
A Comparative Guide to Rifaximin Quantification: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of Rifaximin is paramount for pharmacokinetic studies, quality control, and formulation development. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for specific analytical needs.
The choice between LC-MS/MS and HPLC-UV hinges on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications where trace-level detection is crucial.[1][2]
Performance Comparison
The following table summarizes the key quantitative performance parameters for both methods based on validated studies. It is important to note that values can vary depending on the specific instrumentation, sample matrix (e.g., bulk drug, serum, plasma), and protocol optimizations.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.5 - 10 ng/mL[3] | 0.03 - 30.00 µg/mL[4] |
| 10 - 5000 pg/mL[2] | 10 - 60 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.16 ng/mL | 0.03 µg/mL |
| 2.51 µg/mL | ||
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.03 µg/mL |
| 10 pg/mL | 0.106 µg/mL | |
| Accuracy (% Recovery) | 98.2 - 109% | 89.59 - 98.84% |
| 95.8 - 105.0% | 100.6 - 101.4% | |
| Precision (% RSD) | < 8.9% | < 6.84% |
| < 5.6% |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results. Below are representative experimental protocols extracted from published validation studies.
1. LC-MS/MS Method for Rifaximin in Human Plasma
This method is designed for high sensitivity in a complex biological matrix.
-
Sample Preparation: Protein precipitation is a common technique. Acetonitrile is added to a plasma sample containing an internal standard (e.g., Metoprolol or Rifaximin-d6) to precipitate proteins. The mixture is centrifuged, and the supernatant is collected for injection.
-
Chromatographic Conditions:
-
Column: C18 columns are typically used, such as a Gemini C18 (50 x 2.0 mm, 5 µm) or a RESTEK Pinnacle C18 (50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate or 15 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 0.20 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity.
-
MRM Transitions:
-
Rifaximin: m/z 786.4 → 754.3 or m/z 786.1 → 754.1
-
Internal Standard (this compound): m/z 792.5 → 760.4
-
-
2. HPLC-UV Method for Rifaximin in Serum or Bulk Drug
This method is suitable for higher concentration samples, such as in pharmaceutical formulations or serum from toxicological studies.
-
Sample Preparation: For serum, protein precipitation with methanol followed by centrifugation is used. For bulk drugs or tablets, the sample is dissolved in a suitable diluent (e.g., a mixture of buffer and acetonitrile). The resulting solution is filtered before injection.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mixture of an organic solvent like acetonitrile and an aqueous phase, which could be a buffer (e.g., phosphate buffer pH 4.0) or acidified water (e.g., 0.1% acetic acid), is typical. A common ratio is 60:40 (v/v) acetonitrile to the aqueous phase.
-
Flow Rate: The flow rate is generally maintained at 1.0 mL/min.
-
Column Temperature: Maintained at 30°C.
-
Injection Volume: 50 µL.
-
-
UV Detection:
-
Wavelength: Detection is typically performed at wavelengths ranging from 237 nm to 292 nm.
-
Analytical Workflow Visualization
The fundamental difference between the two techniques lies in the detector. HPLC-UV measures the absorbance of light by the analyte, while LC-MS/MS identifies and quantifies the analyte based on its mass-to-charge ratio, providing a much higher degree of certainty and sensitivity.
Caption: Workflow for Rifaximin analysis via HPLC-UV and LC-MS/MS.
Conclusion
-
LC-MS/MS is the superior choice for pharmacokinetic and bioequivalence studies where Rifaximin concentrations in biological fluids like plasma are extremely low (in the pg/mL to low ng/mL range). Its high sensitivity and selectivity allow for accurate measurement with minimal interference from the complex sample matrix.
-
HPLC-UV is a cost-effective, robust, and reliable method perfectly suited for quality control of bulk drug substances and pharmaceutical dosage forms. It is also applicable for studies involving higher concentrations, such as in serum samples for toxicological assessments, where its µg/mL sensitivity is sufficient.
Ultimately, the selection between LC-MS/MS and HPLC-UV should be guided by the specific requirements of the study, including the expected analyte concentration, the complexity of the sample matrix, and the available resources.
References
Rifaximin Calibration Curve Linearity: A Comparative Analysis Using Rifaximin-d6 as an Internal Standard
For researchers and scientists in the field of drug development and bioanalysis, establishing a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of the linearity assessment of Rifaximin calibration curves, with a focus on the use of its deuterated internal standard, Rifaximin-d6. The inclusion of an internal standard is a critical practice in quantitative analysis, as it corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.
Experimental Protocols
The establishment of a linear calibration curve for Rifaximin using this compound as an internal standard typically involves a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol is a synthesis of validated methods found in the scientific literature.[1][2][3][4]
1. Preparation of Standard Solutions:
-
Primary Stock Solution: A primary stock solution of Rifaximin is prepared by dissolving a precisely weighed amount of the reference standard in a suitable organic solvent, such as methanol, to achieve a concentration of 1.0 mg/mL.[2]
-
Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the primary stock solution with 50% methanol to obtain concentrations ranging from 100 pg/mL to 50,000 pg/mL.
-
Internal Standard Stock Solution: A stock solution of this compound is prepared in methanol at a concentration of 0.1 mg/mL.
-
Internal Standard Working Solution: The internal standard stock solution is diluted with 50% methanol to achieve a working concentration of 25,000 pg/mL.
2. Preparation of Calibration Curve Standards:
-
Calibration standards are prepared by spiking blank human plasma with the Rifaximin working standard solutions to achieve final concentrations across the desired linear range (e.g., 10 pg/mL to 5000 pg/mL or 20 pg/mL to 20000 pg/mL).
-
A fixed volume of the this compound internal standard working solution is added to each calibration standard.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To the plasma samples containing Rifaximin and this compound, an extraction solvent is added. A common choice is a mixture of methyl tert-butyl ether and dichloromethane (75:25 v/v).
-
The samples are vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column, such as a Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or a Gemini C18 (50 X 2.0 mm, 5 µm), is typically used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid) is commonly employed. A typical ratio is 80:20 (v/v) acetonitrile to buffer.
-
Flow Rate: The flow rate is generally maintained between 0.20 mL/min and 0.3 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM).
-
The precursor to product ion transition for Rifaximin is m/z 786.4 → 754.3.
-
The precursor to product ion transition for this compound is m/z 792.5 → 760.4.
-
Linearity Assessment Data
The linearity of a calibration curve is evaluated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed on the data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater.
| Parameter | Method 1 | Method 2 |
| Internal Standard | This compound | This compound |
| Matrix | Human Plasma | Human Plasma |
| Linear Range | 20 - 20,000 pg/mL | 10 - 5,000 pg/mL |
| Correlation Coefficient (r²) | > 0.9995 | 1.000 |
| Regression Equation | Not explicitly stated | Not explicitly stated |
Performance Comparison
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Rifaximin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any variability in these steps.
Advantages of using this compound:
-
High Accuracy and Precision: The co-elution of the analyte and the internal standard minimizes the impact of matrix effects and instrument variability, leading to highly accurate and precise quantification.
-
Improved Method Robustness: The method becomes less susceptible to variations in experimental conditions.
Alternatives to this compound:
While this compound is the preferred internal standard, other compounds with similar chemical properties could theoretically be used. However, finding a structural analog that perfectly mimics the behavior of Rifaximin can be challenging.
Methods without an Internal Standard:
Quantitative analysis without an internal standard (external standard method) is highly susceptible to errors from sample loss during preparation and fluctuations in instrument response. This approach is generally not recommended for bioanalytical methods that require high accuracy and precision.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing the linearity of a Rifaximin calibration curve and the fundamental principle of using an internal standard.
Caption: Experimental workflow for linearity assessment.
Caption: Principle of internal standard use.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scispace.com [scispace.com]
- 4. HPLC Method for Determination of Rifaximin in Human Plasma Using Tandem Mass Spectrometry Detection | The East and Central African Journal of Pharmaceutical Sciences [uonjournals.uonbi.ac.ke]
Inter-laboratory Comparison for Rifaximin Quantification Using Rifaximin-d6 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifaximin in human plasma, with a specific focus on methodologies employing Rifaximin-d6 as an internal standard. The data presented is compiled from various independent laboratory validations, offering insights into the performance and key parameters of these analytical methods. This document is intended to assist researchers, scientists, and drug development professionals in the selection and implementation of robust analytical strategies for Rifaximin quantification.
Quantitative Data Summary
The following tables summarize the key quantitative performance characteristics of different LC-MS/MS methods for Rifaximin analysis using this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of an analytical method.
Table 1: Method Performance Characteristics
| Parameter | Method 1[1][2] | Method 2[3] |
| Linearity Range (pg/mL) | 20 - 20000 | 10 - 5000 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 20 | 10 |
| Intra-day Precision (%RSD) | 0.6 - 2.6 | Not explicitly stated |
| Inter-day Precision (%RSD) | 2.2 - 5.6 | Not explicitly stated |
| Intra-day Accuracy (%) | 95.7 - 104.2 | Not explicitly stated |
| Inter-day Accuracy (%) | 95.8 - 105.0 | Not explicitly stated |
| Recovery of Rifaximin (%) | 88.79 ± 2.43 | Not explicitly stated |
| Recovery of this compound (%) | 90.94 ± 3.24 | Not explicitly stated |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1[1][2] | Method 2 |
| Ionization Mode | Positive | Positive |
| MRM Transition (Rifaximin) | m/z 786.4 → 754.4 | m/z 786.4 → 754.3 |
| MRM Transition (this compound) | m/z 792.5 → 760.5 | m/z 792.5 → 760.4 |
Experimental Protocols
The methodologies outlined below are based on validated LC-MS/MS methods for the quantification of Rifaximin using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common approach for extracting Rifaximin and this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Rifaximin and this compound stock and working solutions
-
0.1 N Phosphoric acid (Method 2) or other suitable acidic solution
-
Methyl tert-butyl ether (MTBE) - Dichloromethane (75:25, v/v) (Method 1) or other suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
To a polypropylene tube containing a specific volume of plasma sample (e.g., 300 µL or 400 µL), add the internal standard solution (this compound).
-
Vortex the sample for a brief period (e.g., 10 seconds).
-
Acidify the plasma sample by adding an acidic solution (e.g., 100 µL of 0.1 N phosphoric acid).
-
Add the extraction solvent mixture (e.g., methyl t-butyl ether - dichloromethane).
-
Vortex the mixture thoroughly to ensure proper mixing and extraction.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Liquid Chromatography
The following are representative chromatographic conditions for the separation of Rifaximin and this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column:
-
Method 1: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm
-
Method 2: Gemini C18, 50 X 2.0 mm, 5 µm
-
-
Mobile Phase:
-
Method 1: 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)
-
Method 2: 10 mM ammonium formate (in 0.1% formic acid) and acetonitrile (20:80, v/v)
-
-
Flow Rate:
-
Method 1: 0.3 mL/min
-
Method 2: 0.20 mL/min
-
-
Column Temperature: 30°C (Method 1)
-
Injection Volume: Varies depending on the system and sensitivity requirements.
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is consistently used for both Rifaximin and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Rifaximin: The transition from the precursor ion [M+H]+ to a specific product ion is monitored (see Table 2).
-
This compound: The transition from the deuterated precursor ion [M+H]+ to its corresponding product ion is monitored (see Table 2).
-
Visualizations
Analytical Workflow for Rifaximin Quantification
The following diagram illustrates the general workflow for the quantification of Rifaximin in plasma samples using LC-MS/MS with this compound as an internal standard.
Caption: General workflow for Rifaximin quantification.
Logical Relationship of Method Validation Parameters
This diagram shows the relationship between key validation parameters assessed for the analytical methods.
References
The Gold Standard: Justifying the Use of a Deuterated Internal Standard for Rifaximin Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rifaximin, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison, supported by experimental data, to demonstrate the superiority of using a deuterated internal standard, specifically Rifaximin-d6, over other alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[2] In this regard, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, have emerged as the "gold standard" in mass spectrometry-based quantification.[3][4] This is particularly true for complex matrices like human plasma, where matrix effects can significantly impact ionization efficiency and lead to inaccurate results.
Mitigating Matrix Effects: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer. This can lead to significant inaccuracies in quantification. A deuterated internal standard, being chemically identical to the analyte, co-elutes with it, ensuring that both the analyte and the internal standard experience the same degree of matrix effects. This co-elution allows for accurate correction and more reliable quantification. Structural analogs, another common type of internal standard, may have different retention times and be affected differently by the matrix, compromising data quality.
Enhanced Accuracy and Precision: A Data-Driven Comparison
The use of a deuterated internal standard like this compound consistently leads to methods with high accuracy and precision. The data presented in the following tables, summarized from various validated bioanalytical methods, highlights the superior performance achieved with a deuterated internal standard compared to a method using a structural analog (Metoprolol).
| Parameter | Method with Deuterated IS (this compound) | Method with Structural Analog IS (Metoprolol) |
| Linearity Range | 20 - 20,000 pg/mL | 0.5 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.9995 | 0.9992 |
| Intra-day Precision (%RSD) | 0.6 - 2.6% | < 3.9% |
| Inter-day Precision (%RSD) | 2.2 - 5.6% | < 8.9% |
| Accuracy | 95.7 - 104.2% | 98.2 - 109% |
| Table 1: Comparison of Method Performance for Rifaximin Analysis. |
| Parameter | Method with Deuterated IS (this compound) |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | 1.000 |
| Precision (%RSD) | Consistent and reproducible |
| Accuracy | Consistent and reproducible |
| Table 2: Performance of a Highly Sensitive Rifaximin Assay using a Deuterated Internal Standard. |
The data clearly demonstrates that methods employing a deuterated internal standard achieve excellent linearity over a wide concentration range, coupled with outstanding precision and accuracy.
Experimental Protocols
To illustrate the practical application of a deuterated internal standard in Rifaximin analysis, detailed experimental protocols from validated LC-MS/MS methods are provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the this compound internal standard working solution (25,000 pg/mL).
-
Vortex for 10 seconds to mix.
-
Add 1.0 mL of the extraction solvent (ethyl acetate).
-
Vortex mix for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (approximately 900 µL) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or Gemini C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (20:80 v/v) or Acetonitrile / 10 mM Ammonium Formate (in 0.1% Formic Acid) (80:20, v/v) |
| Flow Rate | 0.3 mL/min or 0.20 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rifaximin: m/z 786.4 → 754.4 or 786.4 → 754.3 this compound: m/z 792.5 → 760.5 or 792.5 → 760.4 |
Visualizing the Justification and Workflow
The following diagrams, created using the DOT language, provide a clear visual representation of the logical justification for using a deuterated internal standard and the typical experimental workflow.
Caption: Justification for using a deuterated internal standard.
Caption: Experimental workflow for Rifaximin analysis.
Conclusion
References
Rifaximin-d6 in Regulated Bioanalysis: A Performance Comparison Guide
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly true for challenging analytes like Rifaximin, a poorly absorbed antibiotic with low systemic bioavailability. This guide provides a comprehensive comparison of the performance characteristics of Rifaximin-d6, a deuterated stable isotope-labeled internal standard, against an alternative, metoprolol, a structural analog. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the development and validation of bioanalytical methods for Rifaximin.
Comparative Performance Data
The selection of an internal standard can significantly impact assay performance. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte. This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2][3] In contrast, structural analogs, while cost-effective, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially impacting data quality.
The following tables summarize the quantitative performance data from validated bioanalytical methods for Rifaximin, employing either this compound or metoprolol as the internal standard.
Table 1: Bioanalytical Method Parameters for Rifaximin Quantification
| Parameter | Method using this compound[4][5] | Method using Metoprolol |
| Internal Standard Type | Stable Isotope Labeled (Deuterated) | Structural Analog |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range | 20 - 20,000 pg/mL | 0.5 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.9995 | 0.9992 |
Table 2: Comparison of Validation Performance
| Validation Parameter | Method using this compound | Method using Metoprolol |
| Intra-day Precision (%RSD) | 0.6 - 2.6% | < 3.9% |
| Inter-day Precision (%RSD) | 2.2 - 5.6% | < 8.9% |
| Accuracy (% Recovery) | 95.7 - 105.0% | 98.2 - 109% |
| Recovery of Analyte | 88.79 ± 2.43% | Not explicitly reported |
| Recovery of Internal Standard | 90.94 ± 3.24% | Not explicitly reported |
The data clearly indicates that the method utilizing this compound as the internal standard demonstrates excellent linearity over a wide dynamic range, coupled with high precision and accuracy. The recovery of this compound was consistent and closely mirrored that of the analyte, a key characteristic of a suitable internal standard. While the method using metoprolol also shows acceptable performance, the use of a structural analog can sometimes lead to differences in extraction efficiency and ionization suppression, which may not be fully compensated for.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental protocols for the quantification of Rifaximin in human plasma using this compound as an internal standard, based on published literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 400 µL of human plasma, add the internal standard solution (this compound).
-
Acidify the samples.
-
Perform liquid-liquid extraction using a mixture of methyl t-butyl ether and dichloromethane (75:25 v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.
-
MRM Transitions:
-
Rifaximin: m/z 786.4 → 754.4
-
This compound: m/z 792.5 → 760.5
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the bioanalysis of Rifaximin using this compound as an internal standard.
Caption: Bioanalytical workflow for Rifaximin quantification.
Conclusion
The use of this compound as an internal standard in the regulated bioanalysis of Rifaximin offers superior performance compared to structural analogs like metoprolol. Its stable isotopic labeling ensures that it closely mimics the behavior of the analyte throughout the analytical process, leading to enhanced accuracy, precision, and reliability of the bioanalytical data. The detailed experimental protocols and workflow provided in this guide serve as a valuable resource for researchers in the development and validation of robust bioanalytical methods for Rifaximin.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
Comparative Stability Analysis: Rifaximin vs. Rifaximin-d6 in Biological Matrices
A Guide for Researchers and Drug Development Professionals
In the realm of bioanalysis, ensuring the stability of an analyte in a given biological matrix is paramount for the generation of reliable and reproducible data. This is particularly critical during drug development and for pharmacokinetic and toxicokinetic studies. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a widely accepted strategy to enhance the accuracy and precision of quantitative assays. This guide provides a comparative overview of the stability of Rifaximin and its deuterated analog, Rifaximin-d6, in biological matrices, supported by established scientific principles and experimental data on Rifaximin.
Theoretical Stability Advantages of this compound
Deuterated compounds, like this compound, are often more stable than their non-deuterated counterparts. This enhanced stability is primarily attributed to the Kinetic Isotope Effect (KIE) . The KIE arises from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolic reactions or chemical degradation when the cleavage of this bond is the rate-determining step.[1]
For Rifaximin, which undergoes metabolism primarily by CYP3A4, deuteration at specific sites susceptible to metabolic attack can significantly slow down its degradation in biological matrices like plasma or liver microsomes.[2] This makes this compound an ideal internal standard, as it closely mimics the chromatographic behavior and ionization characteristics of Rifaximin while exhibiting greater stability throughout the sample collection, storage, and analysis process.[1][3]
Known Stability Profile of Rifaximin
Rifaximin has been subjected to forced degradation studies under various stress conditions as per the guidelines of the International Council for Harmonisation (ICH). These studies provide insights into its intrinsic stability and degradation pathways.
Summary of Rifaximin Degradation under Stress Conditions
| Stress Condition | % Degradation | Degradation Products Observed | Reference |
| Acid Hydrolysis (0.1 M HCl) | 70.46% | Four degradation products (m/z 784.2, 744.5, 784.3, 753.8) | |
| Alkaline Hydrolysis (NaOH) | 15.11% | Three degradation products (m/z 744.5, 784.3, 753.8) | |
| Oxidative Stress (H2O2) | 24.18% | Five degradation products (m/z 772.4, 838.4, 744.5, 753.8, 801.9) | |
| Neutral Hydrolysis | Stable | Not applicable | |
| Photodegradation (Sunlight) | 10.28% | One degradation product (Rf value 0.67) | |
| Thermal Degradation (Dry Heat) | Stable | Not applicable |
Note: The percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
Hypothetical Comparative Stability in Human Plasma
Based on the principles of the KIE, a hypothetical comparison of the stability of Rifaximin and this compound in human plasma under typical bioanalytical laboratory conditions is presented below. It is anticipated that this compound would exhibit less degradation over time.
Illustrative Stability Data in Human Plasma at Room Temperature (Bench-Top Stability)
| Time (hours) | Rifaximin (% Remaining) | This compound (% Remaining) |
| 0 | 100.0 | 100.0 |
| 4 | 98.2 | 99.5 |
| 8 | 96.5 | 99.1 |
| 12 | 94.8 | 98.7 |
| 24 | 91.3 | 97.9 |
Disclaimer: This table is for illustrative purposes only and is based on the expected increased stability of deuterated compounds. Actual experimental results may vary.
Experimental Protocol for Comparative Stability Assessment
The following is a detailed methodology for assessing the stability of Rifaximin and this compound in a biological matrix such as human plasma, in accordance with regulatory guidelines.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Rifaximin and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions to create working solutions for spiking into the biological matrix to prepare calibration standards and quality control (QC) samples.
Stability of Stock and Working Solutions
-
Assess the stability of stock and working solutions at room temperature and refrigerated conditions (2-8°C) for a specified period. The concentrations are compared against freshly prepared solutions.
Preparation of QC Samples
-
Spike blank human plasma with known concentrations of Rifaximin and this compound to prepare low, medium, and high QC samples.
Stability Assessments in Plasma
The stability of the analytes is evaluated under various conditions that mimic sample handling and storage.
-
Freeze-Thaw Stability:
-
Analyze one set of low and high QC samples immediately after preparation (baseline).
-
Subject three sets of low and high QC samples to three freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the third cycle, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw three sets of low and high QC samples and keep them at room temperature for a specified duration (e.g., 4, 8, 12, and 24 hours) before processing.
-
Analyze the samples and compare the results to the baseline concentrations.
-
The mean concentration should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Store multiple sets of low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze one set at regular intervals (e.g., 1, 3, 6, and 12 months).
-
The mean concentration should be within ±15% of the nominal concentration.
-
Sample Preparation and Analysis
-
Protein Precipitation: To an aliquot of the plasma sample, add a precipitating agent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for quantification.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of Rifaximin and this compound in a biological matrix.
Caption: Workflow for assessing the stability of Rifaximin and this compound.
Conclusion
While direct experimental data comparing the stability of Rifaximin and this compound in biological matrices is not publicly available, fundamental principles of the kinetic isotope effect strongly suggest that this compound would exhibit enhanced stability. The deuterated analog is expected to be more resistant to metabolic degradation and chemical decomposition, making it a superior internal standard for bioanalytical applications. The known degradation pathways of Rifaximin under various stress conditions highlight the potential sites where deuteration could confer increased stability. The provided experimental protocol offers a robust framework for conducting such a comparative stability study, which would be invaluable for the validation of bioanalytical methods for Rifaximin. For researchers and drug development professionals, the use of this compound as an internal standard is a scientifically sound approach to ensure the accuracy and reliability of quantitative data.
References
Safety Operating Guide
Safe Disposal of Rifaximin-d6: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rifaximin-d6, a deuterated analog of the antibiotic Rifaximin. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for chemical waste management. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize environmental impact and maintain a safe working environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ |
| Molecular Weight | 791.93 g/mol [1] |
| CAS Number | 1262992-43-7[1][2] |
| Appearance | Solid[3] / White to off-white powder |
| Storage Temperature | -20°C[2] or 4°C |
Pre-Disposal and Handling Protocols
Proper handling and preparation are crucial steps that precede the final disposal of this compound. Adherence to these protocols will mitigate risks of exposure and contamination.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust exposure.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a generalized procedure that should be adapted to meet the specific requirements of your institution and locality.
-
Waste Identification and Segregation:
-
This compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and spill cleanup materials, should be segregated from general laboratory waste.
-
This waste should be classified as chemical or pharmaceutical waste, following your institution's guidelines.
-
-
Waste Collection:
-
Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard class (if known), and the accumulation start date.
-
For solutions containing this compound, use a designated, sealed, and labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
-
Decontamination of Work Surfaces:
-
After handling and preparing waste for disposal, thoroughly decontaminate all work surfaces and equipment. Use a suitable cleaning agent as recommended by your institution's safety office.
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed hazardous material disposal company. This may involve incineration or other approved methods for chemical waste destruction.
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: this compound Disposal Workflow.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for Rifaximin before handling and disposal. All waste disposal must comply with local, state, and federal regulations.
References
Personal protective equipment for handling Rifaximin-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rifaximin-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1262992-43-7[1]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following potential health effects:
Signal Word: Warning
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.
-
H312+H332: Harmful in contact with skin or if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid |
| Appearance | Red Orange |
| Molecular Formula | C₄₃H₄₅D₆N₃O₁₁ |
| Molecular Weight | 791.9 g/mol |
| Melting Point/Range | 218 - 220 °C / 424.4 - 428 °F |
| Solubility | Chloroform: Slightly Soluble; Methanol: Slightly Soluble |
| Storage Temperature | Store long-term at 2-8°C |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber) and inspect them before use. Use proper glove removal technique to avoid skin contact.
-
Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.
-
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved N95 or N100 respirator.
3. Handling Procedures:
-
Obtain special instructions before use and read the Safety Data Sheet (SDS) thoroughly.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store in a freezer or as recommended on the product insert.
-
Incompatible materials: Strong oxidizing agents.
Disposal Plan
1. Waste Categorization:
-
This compound waste and any contaminated materials (e.g., gloves, wipes, containers) should be considered hazardous waste.
2. Waste Collection and Storage:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Alternatively, drug take-back programs may be an option for disposal of unused medicine.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of solid this compound to the weighing vessel, minimizing dust creation.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., slightly soluble in Chloroform or Methanol) to the weighing vessel containing the this compound.
-
Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Transfer the solution to a labeled volumetric flask or other suitable container.
-
Rinse the weighing vessel with a small amount of solvent and add the rinse to the final container to ensure a complete transfer.
-
-
Cleanup:
-
Wipe down the balance and surrounding area inside the fume hood with a damp cloth or paper towel to decontaminate any residual powder.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
